molecular formula C7H12ClN3O3 B118432 Ternidazole hydrochloride CAS No. 70028-95-4

Ternidazole hydrochloride

カタログ番号: B118432
CAS番号: 70028-95-4
分子量: 221.64 g/mol
InChIキー: PTXLKVODAFRGDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ternidazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H12ClN3O3 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLKVODAFRGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220314
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70028-95-4
Record name 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70028-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Action of Ternidazole Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternidazole (B86660) hydrochloride, a member of the 5-nitroimidazole class of antibiotics, is a potent antimicrobial agent with activity against a wide range of anaerobic bacteria and protozoa.[1] Like its chemical relatives, metronidazole (B1676534) and tinidazole (B1682380), the therapeutic efficacy of ternidazole hydrochloride is predicated on a mechanism of action that is selectively toxic to microorganisms capable of thriving in low-oxygen environments. This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon established principles for the nitroimidazole class, and outlines key experimental methodologies for its investigation. Given the limited specific research on this compound, this guide leverages the extensive data available for the closely related and structurally similar compounds, metronidazole and tinidazole, to elucidate its presumed mechanism.

Core Mechanism of Action: Reductive Activation and Cytotoxicity

The central paradigm of the antimicrobial action of this compound, and indeed all 5-nitroimidazoles, is its function as a prodrug that requires intracellular activation through the reduction of its nitro group.[2] This process is unique to anaerobic or microaerophilic organisms, which possess the necessary low redox potential and specific enzymatic machinery for this activation, thus conferring the drug's selective toxicity.

The mechanism can be dissected into the following key stages:

  • Cellular Uptake: this compound, being a small and relatively lipophilic molecule, is thought to passively diffuse across the cell membranes of susceptible microorganisms.

  • Reductive Activation: In the low-redox-potential environment of anaerobic cells, the nitro group of this compound is reduced. This crucial step is catalyzed by electron-transport proteins with sufficiently low redox potentials, such as ferredoxin or flavodoxin, which are components of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[3] This system is central to the energy metabolism of anaerobic organisms. The reduction of the nitro group leads to the formation of a highly reactive nitroso radical anion and other transient, cytotoxic intermediates, including reactive nitrogen species.[4] The redox potential of the nitroimidazole is a key determinant of its activity.[5]

  • Induction of DNA Damage: The generated reactive intermediates are highly electrophilic and readily interact with and damage cellular macromolecules. The primary target is believed to be the organism's DNA.[3] These reactive species can cause a variety of DNA lesions, including single- and double-strand breaks and helix destabilization.[6] This DNA damage disrupts critical cellular processes such as replication and transcription, ultimately leading to cell death.[4]

  • Inhibition of DNA Synthesis and Repair: Beyond direct DNA damage, the reactive metabolites of this compound may also inhibit essential enzymes involved in DNA synthesis and repair, such as DNA polymerase, further contributing to its bactericidal effect.[7]

The following diagram illustrates the proposed signaling pathway for the activation and cytotoxic effects of this compound.

Ternidazole_Mechanism Ternidazole This compound (Prodrug) Intracellular_Ternidazole Intracellular Ternidazole Ternidazole->Intracellular_Ternidazole Passive Diffusion Cell_Membrane Microbial Cell Membrane Reactive_Intermediates Reactive Nitrogen Species & Nitroso Radicals Intracellular_Ternidazole->Reactive_Intermediates Nitro Group Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Reduced_Ferredoxin Reduced Ferredoxin PFOR->Reduced_Ferredoxin Electron Transfer Reduced_Ferredoxin->Intracellular_Ternidazole DNA Microbial DNA Reactive_Intermediates->DNA Interaction DNA_Damage DNA Strand Breaks & Adduct Formation DNA->DNA_Damage Damage Induction Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antimicrobial Activity

While specific quantitative data for this compound is sparse in publicly available literature, the following tables summarize the in vitro activity of the closely related nitroimidazoles, tinidazole and metronidazole, against key anaerobic bacteria and protozoa. This data provides a strong indication of the expected potency of this compound.

Table 1: In Vitro Activity of Tinidazole and Metronidazole against Anaerobic Bacteria

OrganismDrugMIC Range (µg/mL)MBC Range (µg/mL)
Bacteroides fragilisTinidazole0.25 - 40.25 - 8
Metronidazole0.25 - 80.25 - 8
Clostridium difficileTinidazole0.12 - 1Not widely reported
Metronidazole0.12 - 2Not widely reported
Peptostreptococcus spp.Tinidazole≤ 6.25Not widely reported
Metronidazole≤ 6.25Not widely reported

Data compiled from comparative studies on tinidazole and metronidazole.

Table 2: In Vitro Activity of Tinidazole and Metronidazole against Protozoa

OrganismDrugMLC Range (µg/mL)
Trichomonas vaginalisTinidazole≥6.3 (associated with treatment failure)
Metronidazole≥50 (associated with treatment failure)
Giardia lambliaTinidazoleHighly effective in single dose
MetronidazoleEffective, but may require longer treatment

MLC (Minimal Lethal Concentration) values are often used for protozoa. Data is based on clinical and in vitro susceptibility studies.[4][8]

Experimental Protocols

The investigation of the mechanism of action of nitroimidazole antibiotics like this compound involves a variety of established in vitro and cellular assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antimicrobial potency of a compound.

1. Media and Reagents:

  • Appropriate broth medium for anaerobic culture (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1).
  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, filter-sterilized).
  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL).
  • 96-well microtiter plates.
  • Agar (B569324) plates for MBC determination.

2. Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the anaerobic broth in the wells of a 96-well plate.
  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
  • Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 24-48 hours.
  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth.
  • MBC Determination: Aliquots from wells showing no growth are plated onto agar plates. The plates are incubated anaerobically. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The following diagram outlines the experimental workflow for determining MIC and MBC.

MIC_MBC_Workflow Start Start Prepare_Drug Prepare Ternidazole Stock Solution Start->Prepare_Drug Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Drug->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate under Anaerobic Conditions Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC Plate_for_MBC Plate Aliquots from Clear Wells onto Agar Read_MIC->Plate_for_MBC Incubate_Agar Incubate Agar Plates Anaerobically Plate_for_MBC->Incubate_Agar Read_MBC Read MBC (≥99.9% killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Experimental workflow for MIC and MBC determination.

Protocol 2: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This assay is a sensitive method for detecting DNA strand breaks in individual cells.[3]

1. Cell Preparation and Treatment:

  • Culture susceptible cells (e.g., protozoa or bacteria) to a suitable density.
  • Expose the cells to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (a known DNA-damaging agent like hydrogen peroxide).

2. Slide Preparation and Lysis:

  • Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.
  • Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

3. Alkaline Unwinding and Electrophoresis:

  • Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
  • Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

4. Staining and Visualization:

  • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
  • Visualize the comets using a fluorescence microscope.

5. Data Analysis:

  • Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a measure of the extent of DNA damage.

The logical relationship between drug treatment and the observation of DNA damage is depicted in the following diagram.

Comet_Assay_Logic Treatment Cell Treatment with This compound DNA_Damage_Induction Induction of DNA Strand Breaks Treatment->DNA_Damage_Induction Causes Comet_Formation Formation of 'Comet' Structure during Electrophoresis DNA_Damage_Induction->Comet_Formation Results in Quantification Quantification of DNA in Comet Tail Comet_Formation->Quantification Allows for Result Measure of Genotoxicity Quantification->Result Provides

Caption: Logical flow of the Comet Assay for genotoxicity assessment.

Conclusion

The mechanism of action of this compound is consistent with that of other 5-nitroimidazole antibiotics, relying on reductive activation within anaerobic microorganisms to generate cytotoxic radicals that primarily target and damage DNA. While specific research on this compound is limited, the extensive body of work on metronidazole and tinidazole provides a robust framework for understanding its antimicrobial properties. Further research focusing specifically on this compound is warranted to delineate any subtle differences in its activity, spectrum, and potential for resistance development. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be crucial for the continued development and informed clinical use of this important antimicrobial agent.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Ternidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole (B86660), chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal activities. Its hydrochloride salt, ternidazole hydrochloride, is a form often utilized in pharmaceutical research and development. This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound. It includes a plausible synthetic pathway, experimental protocols for key analytical techniques, and a summary of its structural and physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nitroimidazole-based therapeutic agents.

Synthesis of this compound

A plausible and efficient two-step synthesis for the ternidazole base has been reported, which can then be converted to the hydrochloride salt. The synthesis commences with the Michael addition of 2-methyl-5-nitroimidazole (B138375) to methyl acrylate (B77674), followed by the reduction of the resulting methyl propionate (B1217596) intermediate.

Synthesis of Ternidazole Base

Step 1: Synthesis of Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate

In this initial step, 2-methyl-5-nitroimidazole undergoes a Michael addition reaction with methyl acrylate. This reaction is typically catalyzed by a Lewis acid in a suitable solvent like dimethylformamide (DMF).

Step 2: Synthesis of Ternidazole (3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol)

The methyl propionate intermediate is then reduced to the corresponding primary alcohol, ternidazole, using a reducing agent such as sodium borohydride (B1222165) in the presence of a promoter like zinc chloride.

Diagram of the Synthesis Pathway of Ternidazole

G Synthesis of Ternidazole 2-methyl-5-nitroimidazole 2-methyl-5-nitroimidazole Intermediate Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate 2-methyl-5-nitroimidazole->Intermediate Lewis Acid, DMF Methyl acrylate Methyl acrylate Methyl acrylate->Intermediate Ternidazole Ternidazole (3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol) Intermediate->Ternidazole NaBH4, ZnCl2

Caption: Reaction scheme for the two-step synthesis of the ternidazole base.

Preparation of this compound

The synthesized ternidazole base can be converted to its hydrochloride salt by reacting it with a solution of hydrogen chloride in a suitable organic solvent.

Diagram of the Hydrochloride Salt Formation

G Formation of this compound Ternidazole_base Ternidazole Base Ternidazole_HCl This compound Ternidazole_base->Ternidazole_HCl HCl_solution HCl in Organic Solvent HCl_solution->Ternidazole_HCl

Caption: Conversion of ternidazole base to its hydrochloride salt.

Structural Characterization

The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₇H₁₂ClN₃O₃
Molecular Weight 221.64 g/mol
CAS Number 70028-95-4
Appearance Off-white to light yellow solid[1]
Purity (by HPLC) >98%[2]
Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methyl group, and the propanol (B110389) side chain. The chemical shifts will be influenced by the electron-withdrawing nitro group and the protonation of the imidazole ring.

¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the ternidazole molecule. The chemical shifts will be characteristic of the sp² carbons in the nitroimidazole ring and the sp³ carbons of the methyl and propanol groups.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include O-H stretching from the hydroxyl group, C-H stretching from the alkyl and aromatic moieties, N-O stretching from the nitro group, and C=N and C=C stretching from the imidazole ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would likely be acquired for the protonated molecule of the free base [M+H]⁺.

X-ray Crystallography

A solid-state study of the free base, ternidazole, has been conducted, revealing its crystal structure.[4][5] The compound crystallizes in a triclinic system with two different molecular conformations present in the asymmetric unit.[4]

Table of Crystallographic Data for Ternidazole (Free Base) [4]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.358
b (Å)8.852
c (Å)12.584
α (°)86.49
β (°)88.08
γ (°)74.32
Volume (ų)893.4
Z4

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol

Diagram of the General Synthesis Workflow

G General Synthesis Workflow cluster_0 Synthesis of Ternidazole Base cluster_1 Hydrochloride Salt Formation Step1 Michael Addition: 2-methyl-5-nitroimidazole + Methyl acrylate Catalyst: Lewis Acid Solvent: DMF Step2 Reduction: Intermediate + NaBH4/ZnCl2 Solvent: Methanol/Water Step1->Step2 Purification1 Purification of Ternidazole Base (e.g., Column Chromatography) Step2->Purification1 Step3 Reaction with HCl: Ternidazole Base + HCl in Solvent (e.g., Ethanol, Diethyl Ether) Purification1->Step3 Step4 Isolation and Purification: Filtration, Washing, and Drying Step3->Step4

Caption: Flowchart of the synthesis and purification process.

  • Synthesis of Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate: To a solution of 2-methyl-5-nitroimidazole in DMF, add a catalytic amount of a suitable Lewis acid. To this mixture, add methyl acrylate dropwise at room temperature. Stir the reaction mixture for several hours until completion (monitored by TLC). Remove the solvent under reduced pressure and purify the residue.

  • Synthesis of Ternidazole: Dissolve the methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate intermediate in a suitable solvent such as methanol. Add a solution of zinc chloride followed by the portion-wise addition of sodium borohydride at a controlled temperature. Stir the mixture until the reaction is complete. Quench the reaction, remove the solvent, and extract the product. Purify the crude product by a suitable method like column chromatography.

  • Preparation of this compound: Dissolve the purified ternidazole base in a minimal amount of a suitable solvent (e.g., ethanol). To this solution, add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Protocols

Diagram of the Analytical Workflow

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS XRD X-ray Diffraction (Single Crystal or Powder) Sample->XRD

Caption: Workflow for the structural characterization of this compound.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-160 ppm).

  • FTIR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct measurement of the solid.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).

    • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.

  • X-ray Diffraction:

    • Single Crystal XRD: Grow suitable single crystals of this compound. Mount a crystal on the diffractometer and collect the diffraction data. Solve and refine the crystal structure.

    • Powder XRD: Grind the crystalline sample to a fine powder. Mount the powder on a sample holder and acquire the diffraction pattern.

Conclusion

This technical guide has outlined the synthesis and structural characterization of this compound. The provided synthetic route offers a viable method for its preparation, and the detailed information on its structural properties, including crystallographic data for the free base, serves as a foundational reference for researchers. While detailed, publicly available spectroscopic data for the hydrochloride salt is limited, this guide provides the expected analytical characteristics and generalized protocols to aid in its characterization. This compilation of information is intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Physicochemical Properties of Ternidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Ternidazole hydrochloride, a 5-nitroimidazole antibiotic. The information herein is intended to support research, drug development, and formulation activities by providing key data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental physicochemical characteristics are crucial for understanding its behavior in biological systems and for the development of effective drug delivery systems.

Chemical and Physical Identity
PropertyValueSource
Chemical Name 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride[1]
Molecular Formula C₇H₁₂ClN₃O₃[1]
Molecular Weight 221.64 g/mol [1]
Appearance White to off-white solid powder[1]
LogP 1.807[1]
Melting Point Data not available in the reviewed literature. For reference, the melting point of the related compound Tinidazole is 127-128 °C.
pKa Data not available in the reviewed literature.
Solubility Profile

The solubility of this compound has been determined in various solvent systems, which is critical for both in vitro and in vivo studies.

Solvent/SystemSolubilitySource
DMSO≥ 100 mg/mL (451.18 mM)[1]
In Vivo Formulation 1
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.08 mg/mL (9.38 mM)[1]
In Vivo Formulation 2
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (9.38 mM)[1]
In Vivo Formulation 3
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (9.38 mM)[1]

Mechanism of Action: A Conceptual Overview

As a member of the 5-nitroimidazole class of antibiotics, the mechanism of action of Ternidazole is predicated on the reduction of its nitro group within anaerobic organisms. This process generates reactive nitro radicals that are cytotoxic, primarily through the induction of DNA damage, leading to microbial cell death. This mechanism is shared with other nitroimidazoles like metronidazole (B1676534) and tinidazole.[2][3]

Ternidazole_Mechanism_of_Action Conceptual Mechanism of Action of Ternidazole ternidazole Ternidazole (Prodrug) uptake Cellular Uptake by Anaerobic Microorganism ternidazole->uptake reduction Reduction of Nitro Group (e.g., by Ferredoxin) uptake->reduction radicals Formation of Reactive Nitro Radicals reduction->radicals dna_damage DNA Damage (Strand Breaks) radicals->dna_damage cell_death Microbial Cell Death dna_damage->cell_death

Conceptual pathway of Ternidazole's antimicrobial action.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

Solubility_Determination_Workflow Workflow for Shake-Flask Solubility Determination start Start add_excess Add excess Ternidazole HCl to aqueous buffer (e.g., PBS pH 7.4) start->add_excess equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) add_excess->equilibrate phase_separation Phase Separation (Centrifugation or Filtration) equilibrate->phase_separation quantify Quantify drug concentration in the supernatant/filtrate (e.g., HPLC-UV) phase_separation->quantify calculate Calculate Solubility (mg/mL or M) quantify->calculate end End calculate->end LogP_Determination_Workflow Workflow for LogP Determination start Start prepare_phases Prepare mutually saturated -octanol and aqueous buffer start->prepare_phases dissolve_compound Dissolve Ternidazole HCl in one phase prepare_phases->dissolve_compound mix_phases Mix equal volumes of the two phases and agitate to equilibrium dissolve_compound->mix_phases separate_phases Separate the octanol (B41247) and aqueous phases (centrifugation) mix_phases->separate_phases quantify_octanol Quantify drug concentration in the octanol phase (Coct) separate_phases->quantify_octanol quantify_aqueous Quantify drug concentration in the aqueous phase (Caq) separate_phases->quantify_aqueous calculate_logp Calculate P = Coct / Caq and LogP = log10(P) quantify_octanol->calculate_logp quantify_aqueous->calculate_logp end End calculate_logp->end

References

A Technical Guide to the Antiprotozoal and Antimicrobial Spectrum of Ternidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole, a 5-nitroimidazole derivative, exhibits a broad spectrum of activity against protozoa and anaerobic bacteria.[1] As a member of the nitroimidazole class, its mechanism of action is contingent on the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2] This technical guide provides a comprehensive overview of the antiprotozoal and antimicrobial spectrum of Ternidazole hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. While specific data for this compound is limited in publicly available literature, data for the closely related and structurally similar compound, Tinidazole (B1682380), is included to provide a broader understanding of the expected activity spectrum.

Antiprotozoal and Antimicrobial Spectrum

This compound is recognized for its antiprotozoal and antimicrobial properties.[1][3] The spectrum of activity is characteristic of the 5-nitroimidazole class, showing potent effects against a variety of anaerobic protozoa and bacteria.

Antiprotozoal Activity

Ternidazole and its class analogue, Tinidazole, are effective against several pathogenic protozoa.[4][5] The primary protozoal targets include:

  • Trichomonas vaginalis[4]

  • Entamoeba histolytica[4]

  • Giardia duodenalis (syn. Giardia lamblia)[6]

In vitro studies have demonstrated that Tinidazole is at least as active, and in some instances more potent, than metronidazole (B1676534) against these protozoa.[4] For metronidazole-resistant strains of Trichomonas vaginalis, Tinidazole has shown significantly lower minimal lethal concentrations (MLCs) compared to metronidazole, suggesting it may be a viable alternative in cases of resistance.[7][8]

Antimicrobial Activity

The antimicrobial activity of this compound is primarily directed against anaerobic bacteria.[1] The spectrum of Tinidazole, which is expected to be similar, includes a wide range of clinically relevant anaerobes.[6] Key bacterial targets include:

  • Bacteroides fragilis[9]

  • Clostridium difficile[6]

  • Gardnerella vaginalis[10]

  • Other anaerobic Gram-negative bacilli[4]

  • Anaerobic cocci such as Peptostreptococcus species[9]

Studies on Tinidazole have shown it to be bactericidal against many of these organisms, with minimum bactericidal concentrations (MBCs) often being equal to or double the minimum inhibitory concentrations (MICs).[9]

Quantitative Data on Antimicrobial Activity

The following tables summarize the in vitro activity of Tinidazole against various protozoal and bacterial isolates. This data is presented as a reference for the expected activity of this compound.

Table 1: Antiprotozoal Activity of Tinidazole

OrganismDrugMetricConcentration Range (µg/mL)Reference
Trichomonas vaginalisTinidazoleMLCGenerally lower than Metronidazole[7]
Trichomonas vaginalis (Metronidazole-resistant)TinidazoleMLC (mean)~1014.9 µM[7]

Table 2: Antibacterial Activity of Tinidazole

OrganismDrugMetricConcentration Range (µg/mL)Reference
Anaerobic Bacteria (general)TinidazoleMICMost strains inhibited by 3.1 µg/mL[11][12]
Anaerobic Bacteria (general)TinidazoleMBCMost strains killed by 6.3 µg/mL[11]
Bacteroides fragilisTinidazoleMBC0.25 - 4[9]
Gardnerella vaginalisTinidazoleMIC908[10]

Mechanism of Action

The antimicrobial and antiprotozoal activity of nitroimidazoles like Ternidazole is dependent on the anaerobic metabolic pathways of susceptible organisms.[2] The drug acts as a prodrug that is selectively activated in anaerobic environments.[13]

  • Entry into the Cell: Ternidazole passively diffuses into the microbial cell.

  • Reductive Activation: In the low redox potential environment of anaerobes, the nitro group of Ternidazole is reduced by electron transport proteins, such as ferredoxin.[13] This reduction process is inefficient in aerobic human cells, which contributes to the selective toxicity of the drug.[2]

  • Formation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso radicals.[2]

  • DNA Damage: These cytotoxic intermediates interact with and damage microbial DNA, causing a loss of helical structure and strand breaks.[2][13]

  • Cell Death: The extensive DNA damage disrupts normal cellular processes, leading to cell death.[13]

Mechanism_of_Action cluster_cell Anaerobic Microorganism Ternidazole_in Ternidazole Reduction Reduction of Nitro Group (e.g., by Ferredoxin) Ternidazole_in->Reduction Passive Diffusion Radicals Reactive Nitro Radicals Reduction->Radicals DNA_Damage DNA Strand Breaks & Loss of Helical Structure Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of Ternidazole in anaerobic microorganisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]

This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid medium.[15][16]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.[17]

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Brain Heart Infusion broth for anaerobes) in a series of tubes or a microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each tube or well with the standardized bacterial or protozoal suspension.

  • Incubation: Incubate the tubes or plates under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic environment).[10]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[15]

In this method, the antimicrobial agent is incorporated into a solid agar (B569324) medium.[15][18]

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Brucella agar or Mueller-Hinton agar with blood for anaerobes) containing serial two-fold dilutions of this compound.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized organism suspension.

  • Incubation: Incubate the plates under appropriate anaerobic conditions.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.

MIC_Workflow Start Start: Prepare Ternidazole HCl Stock Solution Serial_Dilution Perform Serial Dilutions (in Broth or Agar) Start->Serial_Dilution Inoculation Inoculate Dilutions with Microorganism Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation Read_Results Observe for Growth Inhibition Incubation->Read_Results End Determine MIC Value Read_Results->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[15]

  • Perform MIC Test: First, determine the MIC using the broth dilution method as described above.

  • Subculturing: Following incubation for the MIC test, take a small aliquot from each tube/well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.

  • Incubation: Incubate these plates under optimal conditions for the test organism.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent from the original MIC test that results in no growth on the subculture plates.

Conclusion

This compound, as a member of the 5-nitroimidazole class, is an effective antiprotozoal and antimicrobial agent with a spectrum of activity primarily directed against anaerobic organisms. Its mechanism of action, involving reductive activation and subsequent DNA damage, provides a targeted approach to treating infections caused by these pathogens. While specific quantitative data for this compound is not as abundant as for its analogue Tinidazole, the available information suggests a similar and potent efficacy. The standardized experimental protocols for determining MIC and MBC are crucial for the continued evaluation and clinical application of this compound in drug development and research.

References

Ternidazole Hydrochloride: A Hydroxylated Metabolite of Secnidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole (B86660), a hydroxymetabolite of the 5-nitroimidazole antibiotic secnidazole (B1681708), is an active compound with antiprotozoal properties. This technical guide provides a comprehensive overview of ternidazole hydrochloride, focusing on its role as a product of secnidazole metabolism. The document details the metabolic pathways leading to its formation, primarily mediated by cytochrome P450 enzymes, and presents available physicochemical and pharmacokinetic data. Furthermore, it outlines experimental protocols for the study of its formation and quantification, and discusses its mechanism of action within the broader context of nitroimidazole compounds. This guide is intended to serve as a valuable resource for professionals in drug development and research, offering insights into the metabolic fate and biological activity of this significant metabolite.

Introduction

Nitroimidazole antibiotics are a cornerstone in the treatment of anaerobic and protozoal infections. Their mechanism of action relies on the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage.[1][2] Secnidazole, a second-generation 5-nitroimidazole, is valued for its broad spectrum of activity and favorable pharmacokinetic profile, including a longer half-life compared to metronidazole.[3][4]

The metabolism of xenobiotics, including pharmaceuticals, is a critical aspect of drug development, influencing both efficacy and safety. Hepatic metabolism, primarily carried out by the cytochrome P450 (CYP450) enzyme system, often results in the formation of metabolites that can be more active, less active, or have a different activity profile than the parent drug.[5][6] Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a hydroxylated metabolite of secnidazole.[7] Understanding the formation, properties, and activity of ternidazole is crucial for a complete understanding of the therapeutic action and safety profile of secnidazole.

This technical guide provides a detailed examination of this compound as a hydroxymetabolite of secnidazole, consolidating available data on its formation, physicochemical properties, and biological activity. It also presents detailed experimental protocols and workflows relevant to its study, aiming to equip researchers and drug development professionals with the necessary information to further investigate this important metabolite.

Physicochemical Properties

This compound is the salt form of ternidazole, which enhances its solubility and stability for research and analytical applications. The key physicochemical properties of ternidazole and its hydrochloride salt are summarized in the table below.

PropertyTernidazoleThis compoundReference
Chemical Name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol hydrochloride[7]
Molecular Formula C₇H₁₁N₃O₃C₇H₁₂ClN₃O₃[7]
Molecular Weight 185.18 g/mol 221.64 g/mol [7]
Appearance -Off-white to light yellow solid
Solubility -Soluble in DMSO

Metabolic Pathway of Secnidazole to Ternidazole

Ternidazole is formed from its parent drug, secnidazole, through hydroxylation, a common phase I metabolic reaction. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have shown that secnidazole is metabolized to a limited extent, with CYP3A4 and CYP3A5 being the predominant enzymes involved in its oxidation.[8][9][10]

The hydroxylation of secnidazole can occur at different positions on its side chain. Based on the chemical structure of ternidazole, the hydroxyl group is located on the terminal carbon of the propanol (B110389) side chain. The metabolic conversion of secnidazole to ternidazole is depicted in the following diagram.

Metabolic Pathway of Secnidazole to Ternidazole cluster_0 Hepatic Metabolism Secnidazole Secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol) Ternidazole Ternidazole (3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol) Secnidazole->Ternidazole + O CYP3A4_3A5 CYP3A4 / CYP3A5 (Hydroxylation) Mechanism of Action of Nitroimidazoles Nitroimidazole Nitroimidazole (e.g., Ternidazole) Reductive_Activation Reductive Activation (in anaerobic environment) Nitroimidazole->Reductive_Activation Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Reductive_Activation->Reactive_Intermediates DNA_Damage DNA Strand Breakage and Destabilization Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death In Vitro Metabolism Workflow Start Start Prepare_Reagents Prepare Reagents (Secnidazole, HLMs, Buffer, NADPH system) Start->Prepare_Reagents Pre_incubation Pre-incubate HLMs (37°C, 5 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction (Add Secnidazole and NADPH system) Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C (Time course) Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (Add Acetonitrile + Internal Standard) Incubation->Terminate_Reaction Centrifugation Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifugation Supernatant_Transfer Transfer and Evaporate Supernatant Centrifugation->Supernatant_Transfer Reconstitution Reconstitute in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

References

Investigating the Radiosensitizing Effects of Ternidazole Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature extensively detailing the specific radiosensitizing effects of Ternidazole hydrochloride is limited. Therefore, this technical guide is constructed based on the well-established principles of nitroimidazole-based radiosensitizers, a class to which this compound belongs. The experimental protocols, quantitative data, and mechanistic pathways described herein are representative of those used for and observed with analogous compounds such as metronidazole, misonidazole, and etanidazole, and serve as a predictive framework for the investigation of this compound.

Introduction to Nitroimidazoles as Radiosensitizers

Tumor hypoxia, or low oxygen concentration, is a significant factor contributing to the resistance of solid tumors to radiotherapy. Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor regions diminishes the efficacy of radiation-induced DNA damage. Nitroimidazoles are a class of electron-affinic compounds that have been extensively studied for their ability to mimic the radiosensitizing effects of oxygen in hypoxic cells. By undergoing bioreduction in low-oxygen environments, these compounds form reactive intermediates that can "fix" radiation-induced DNA damage, rendering it permanent and leading to cell death. This compound, as a nitroimidazole derivative, is hypothesized to function through this established mechanism.

Proposed Mechanism of Action of this compound

The radiosensitizing effect of this compound is predicated on its chemical structure as a nitroimidazole. The proposed mechanism involves the following key steps:

  • Selective Uptake and Reduction in Hypoxic Cells: this compound is expected to passively diffuse into both normal and cancerous tissues. However, under hypoxic conditions prevalent in solid tumors, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, forming a reactive nitro radical anion. In well-oxygenated tissues, this radical is rapidly re-oxidized back to the parent compound with no net effect.

  • Formation of DNA Adducts: In the absence of oxygen, the nitro radical anion can undergo further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can then covalently bind to cellular macromolecules, most critically, DNA.

  • Fixation of Radiation-Induced DNA Damage: Ionizing radiation generates free radicals on DNA. In the presence of oxygen, these radicals react to form peroxyl radicals, which are lethal and difficult to repair. In hypoxic conditions, this "oxygen fixation" is absent, and the initial DNA damage can be chemically repaired by endogenous sulfhydryl compounds. This compound, by forming adducts with the radiation-induced DNA radicals, is thought to mimic the action of oxygen, thus "fixing" the damage and preventing its repair. This leads to an increase in lethal DNA strand breaks and subsequent cell death.

Signaling Pathways Implicated in Nitroimidazole-Mediated Radiosensitization

The ultimate effect of this compound-mediated radiosensitization would be intertwined with the cellular DNA Damage Response (DDR) pathways. By increasing the load of irreparable DNA damage, the compound would likely trigger robust activation of cell cycle checkpoints and apoptotic pathways.

Nitroimidazole_Radiosensitization_Pathway cluster_0 Hypoxic Tumor Cell Ternidazole Ternidazole Reduced_Ternidazole Reduced Ternidazole (Radical Anion) Ternidazole->Reduced_Ternidazole Hypoxia-induced reduction Radiation Radiation DNA DNA Radiation->DNA Induces DNA_Radical DNA Radical DNA->DNA_Radical Forms DNA_Adduct Ternidazole-DNA Adduct (Fixed Damage) DNA_Radical->DNA_Adduct Forms Reduced_Ternidazole->DNA_Radical Reacts with DDR DNA Damage Response (ATM/ATR) DNA_Adduct->DDR Activates Apoptosis Cell Death (Apoptosis) DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound radiosensitization in hypoxic tumor cells.

Experimental Protocols for Evaluating Radiosensitizing Effects

A series of in vitro and in vivo experiments would be necessary to rigorously evaluate the radiosensitizing potential of this compound.

In Vitro Studies

a) Clonogenic Survival Assay: This is the gold standard for assessing cellular radiosensitivity.

  • Objective: To determine the ability of this compound to reduce the clonogenic survival of cancer cells following irradiation under hypoxic conditions.

  • Methodology:

    • Cancer cells are seeded in multi-well plates.

    • Cells are incubated with varying concentrations of this compound for a predetermined time.

    • Plates are placed in a hypoxic chamber (e.g., 0.1% O₂) for a specified duration to induce hypoxia.

    • Cells are then irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • Following irradiation, the drug is removed, and cells are returned to normoxic conditions and incubated for 10-14 days to allow for colony formation.

    • Colonies (defined as >50 cells) are fixed, stained (e.g., with crystal violet), and counted.

    • Surviving fractions are calculated and plotted against the radiation dose to generate survival curves. The Sensitizer (B1316253) Enhancement Ratio (SER) is then calculated.

b) DNA Damage Foci Assay (γH2AX): This assay quantifies DNA double-strand breaks.

  • Objective: To assess whether this compound increases the amount of residual DNA damage after irradiation in hypoxic cells.

  • Methodology:

    • Cells are grown on coverslips and treated with this compound under hypoxic conditions, followed by irradiation.

    • At various time points post-irradiation (e.g., 1, 4, 24 hours), cells are fixed and permeabilized.

    • Immunofluorescence staining is performed using an antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.

    • Nuclei are counterstained with DAPI.

    • The number of γH2AX foci per nucleus is quantified using fluorescence microscopy.

In Vivo Studies

a) Tumor Growth Delay Assay: This evaluates the effect of the radiosensitizer on tumor growth in an animal model.

  • Objective: To determine if this compound enhances the radiation-induced delay in tumor growth.

  • Methodology:

    • Human tumor xenografts are established in immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).

    • This compound is administered to the relevant groups at a specific time before irradiation.

    • A single dose of localized radiation is delivered to the tumors.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • The time for tumors in each group to reach a predetermined size (e.g., four times the initial volume) is determined, and the growth delay is calculated.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Culture Cancer Cell Lines Hypoxia Induce Hypoxia (0.1% O2) Cell_Culture->Hypoxia Treatment_InVitro Treat with Ternidazole HCl + Irradiation Hypoxia->Treatment_InVitro Clonogenic_Assay Clonogenic Survival Assay Treatment_InVitro->Clonogenic_Assay gH2AX_Assay γH2AX Foci Assay Treatment_InVitro->gH2AX_Assay SER_Calculation Calculate Sensitizer Enhancement Ratio (SER) Clonogenic_Assay->SER_Calculation DNA_Damage_Quant Quantify DNA Damage gH2AX_Assay->DNA_Damage_Quant Xenograft Establish Tumor Xenografts in Mice Treatment_InVivo Administer Ternidazole HCl + Localized Irradiation Xenograft->Treatment_InVivo Tumor_Growth_Assay Tumor Growth Delay Assay Treatment_InVivo->Tumor_Growth_Assay Measure_Tumor Measure Tumor Volume Tumor_Growth_Assay->Measure_Tumor Calculate_Delay Calculate Growth Delay Measure_Tumor->Calculate_Delay

Caption: A typical experimental workflow for evaluating a novel radiosensitizer.

Quantitative Data Presentation (Based on Analogous Nitroimidazoles)

The efficacy of a radiosensitizer is typically quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect. The following tables summarize representative data for other nitroimidazoles to provide a benchmark for potential studies on this compound.

Table 1: In Vitro Sensitizer Enhancement Ratios (SERs) of Nitroimidazoles in Hypoxic Cells

CompoundCell LineDrug ConcentrationSER (at 10% survival)
MetronidazoleV7910 mM~1.5
MisonidazoleV791 mM~1.8
MisonidazoleEMT610 mM~2.5
EtanidazoleV791 mM~1.7
NimorazoleV791 mM~1.3

Table 2: In Vivo Dose Modification Factors for Nitroimidazoles

CompoundTumor ModelDrug DoseEndpointDose Modification Factor
MisonidazoleKHT sarcoma1 g/kgTumor cell survival~2.0
EtanidazoleEMT6 tumor1 g/kgTumor growth delay~1.8
NimorazoleC3H mammary carcinoma1 g/kgTumor control dose 50 (TCD₅₀)~1.4

Conclusion

A Technical Guide to the Metabolism and Pharmacokinetics of Ternidazole Hydrochloride, a Xenobiotic 5-Nitroimidazole Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate and pharmacokinetic profile of ternidazole (B86660) hydrochloride. It is crucial to establish from the outset that ternidazole hydrochloride is a synthetic 5-nitroimidazole antibiotic and antiprotozoal agent; it is a xenobiotic (a foreign substance to a biological system) and not an endogenous metabolite (a substance naturally produced by the organism). This document will therefore focus on how the body processes this compound after administration.

Given the greater availability of detailed clinical data for the structurally similar and functionally analogous compound, tinidazole (B1682380), this guide will leverage data from tinidazole studies to illustrate the core metabolic pathways, mechanism of action, and analytical procedures common to this class of drugs. All data derived from tinidazole studies are explicitly identified.

Antimicrobial Mechanism of Action

The therapeutic effect of ternidazole, like other 5-nitroimidazoles, is not exerted by the drug in its initial state. It is a prodrug that requires reductive activation within the target anaerobic organism (e.g., protozoa and anaerobic bacteria). This process is highly specific to the low-oxygen, low-redox-potential environment of these microbes, which confers selective toxicity.

The key steps are:

  • Cellular Uptake: The uncharged ternidazole molecule passively diffuses into the microbial cell.

  • Reductive Activation: Inside the anaerobe, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group (NO₂) of the imidazole (B134444) ring.

  • Radical Formation: This reduction process generates a highly reactive nitroso free radical.

  • Cytotoxicity: The generated free radicals are the primary cytotoxic agents. They interact with and induce damage to microbial DNA, causing strand breakage and loss of helical structure, which ultimately leads to cell death.[1]

Mechanism_of_Action Ternidazole Ternidazole (Prodrug) Cell Anaerobic Microbe Cell Ternidazole->Cell Passive Diffusion Activation Reductive Activation (e.g., Ferredoxin) Radical Cytotoxic Nitro Free Radicals Activation->Radical Reduction of Nitro Group DNA Microbial DNA Radical->DNA Covalent Binding & Strand Breaks Death Cell Death DNA->Death Inhibition of Replication Metabolic_Pathway Parent Ternidazole / Tinidazole (Parent Drug) Liver Hepatic Metabolism (Phase I) Parent->Liver CYP3A4-mediated Metabolite1 Hydroxylated Metabolites (e.g., 2-hydroxymethyl) Liver->Metabolite1 Metabolite2 Other Oxidized Metabolites Liver->Metabolite2 Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Metabolite2->Conjugation Excretion Renal / Biliary Excretion Conjugation->Excretion Experimental_Workflow start Start: Serum Sample step1 Add 5% Perchloric Acid (1:1 ratio) start->step1 Protein Precipitation step2 Vortex (1 min) step1->step2 step3 Centrifuge (10,000 x g, 10 min) step2->step3 step4 Collect Supernatant step3->step4 step5 Inject 20 µL into HPLC System step4->step5 Analysis step6 UV Detection (320 nm) step5->step6 end End: Data Analysis (Peak Area vs. Std Curve) step6->end

References

Ternidazole Hydrochloride: An Obscure Nitroimidazole Metabolite with Limited Early-Stage Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Ternidazole hydrochloride, a hydroxymetabolite of the nitroimidazole class of antibiotics, remains a compound with a limited publicly documented history of early-stage research and discovery. While recognized for its potential antiprotozoal and antimicrobial properties, detailed information regarding its initial synthesis, in vitro and in vivo efficacy, and pharmacokinetic profile is scarce in readily available scientific literature and patent databases. This technical guide summarizes the available information and highlights the significant gaps in our understanding of this particular nitroimidazole derivative.

Ternidazole is chemically identified as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol[1]. The hydrochloride salt form is intended to improve its solubility and stability for potential pharmaceutical applications. Like other 5-nitroimidazoles, its mechanism of action is presumed to involve the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic free radicals that disrupt cellular macromolecules, including DNA, ultimately causing cell death[2][3].

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

PropertyValueReference(s)
Chemical Name 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol hydrochloride
Molecular Formula C₇H₁₂ClN₃O₃[4]
Molecular Weight 221.64 g/mol [4]
CAS Number 70028-95-4[4]
Appearance Off-white to light yellow solid[4]
Solubility Soluble in DMSO[4][5]

Synthesis and Discovery

Detailed information regarding the initial discovery and synthesis of this compound is not well-documented in publicly accessible records. Patent literature from the mid-20th century, which details the synthesis of many nitroimidazole derivatives, does not specifically highlight Ternidazole or its hydrochloride salt as a primary invention. A 2021 patent application mentions Ternidazole in a list of nitroimidazoles for potential use in treating Clostridium infections, but does not provide any specific data on its efficacy or synthesis[6].

A plausible synthetic route for Ternidazole can be inferred from general methods for the synthesis of N-substituted nitroimidazoles. A potential pathway is visualized in Figure 1.

Synthesis_Pathway 2-Methyl-5-nitroimidazole (B138375) 2-Methyl-5-nitroimidazole Ternidazole Ternidazole 2-Methyl-5-nitroimidazole->Ternidazole Alkylation 3-chloropropan-1-ol 3-chloropropan-1-ol 3-chloropropan-1-ol->Ternidazole Base Base Base->Ternidazole Ternidazole_HCl Ternidazole_HCl Ternidazole->Ternidazole_HCl Salt Formation HCl HCl HCl->Ternidazole_HCl

Figure 1: Plausible synthetic pathway for this compound.

This proposed synthesis involves the alkylation of 2-methyl-5-nitroimidazole with a suitable three-carbon synthon, such as 3-chloropropan-1-ol, in the presence of a base. The resulting Ternidazole free base would then be treated with hydrochloric acid to form the hydrochloride salt. However, specific experimental protocols, including reaction conditions, catalysts, yields, and purification methods from early research, are not available.

Biological Activity and Pharmacokinetics

While this compound is described as having antiprotozoal and antimicrobial activity, specific quantitative data from early in vitro and in vivo studies are lacking in the available literature. There are no readily accessible reports detailing its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations or half-maximal inhibitory concentrations) against various pathogens, or efficacy in animal models of infection.

Similarly, the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), has not been extensively characterized in publicly available studies. Being a hydroxymetabolite, it is plausible that it is formed in vivo from the metabolism of another parent nitroimidazole compound, though the specific precursor is not clearly identified in the search results.

Experimental Protocols

Due to the scarcity of primary research articles on the early development of this compound, detailed experimental protocols for its synthesis and biological evaluation cannot be provided.

Conclusion

The early-stage research and discovery of this compound are poorly documented in the public domain. While its basic chemical identity is known and its biological activity is generally characterized as being typical of a 5-nitroimidazole, there is a significant absence of the detailed quantitative data and experimental protocols that are necessary for a comprehensive technical guide. The available information suggests that this compound may have been investigated as a metabolite of another nitroimidazole rather than being developed as a standalone therapeutic agent. Further research would be required to uncover any unpublished or proprietary data that may exist regarding the initial development of this compound. Researchers and drug development professionals interested in this molecule should be aware of the limited foundational data available.

References

Spectroscopic Analysis of Ternidazole Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ternidazole hydrochloride, a nitroimidazole antimicrobial agent. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for identification, characterization, and quality control.

Chemical Structure and Properties

  • IUPAC Name: 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride[1]

  • Molecular Formula: C₇H₁₁N₃O₃ · HCl[2]

  • Molecular Weight: 221.64 g/mol [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the propyl chain, and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized below.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4~8.0s1HImidazole ring proton
H-1'~4.5t, J = 7.0 Hz2H-N-CH₂ -CH₂-CH₂-OH
H-3'~3.6t, J = 6.0 Hz2H-N-CH₂-CH₂-CH₂ -OH
H-2'~2.2p, J = 6.5 Hz2H-N-CH₂-CH₂ -CH₂-OH
CH₃~2.5s3HImidazole ring methyl group
OH/NH⁺broad s2HHydroxyl and Imidazole N-H protons (exchangeable)
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-2~150Imidazole ring C=N
C-5~140Imidazole ring C-NO₂
C-4~122Imidazole ring CH
C-3'~58-CH₂-CH₂ -OH
C-1'~45-N-CH₂ -CH₂-
C-2'~30-CH₂-CH₂ -CH₂-
CH₃~14Imidazole ring -CH₃
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).

    • Use a relaxation delay of 2-10 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (alcohol)
3150-3000MediumC-H stretching (aromatic/imidazole) and N-H stretching (hydrochloride salt)
2980-2850MediumC-H stretching (aliphatic)
1540-1500StrongN=O asymmetric stretching (nitro group)
1480-1440MediumC=N and C=C stretching (imidazole ring)
1370-1340StrongN=O symmetric stretching (nitro group)
1080-1040StrongC-O stretching (primary alcohol)

Data is inferred based on the IR spectrum of the related compound Tinidazole.[4]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: The solid sample of this compound can be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample for analysis and collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The protonated molecule [M+H]⁺ is expected at m/z 186.08 (for the free base).

  • Major Fragment Ions: The fragmentation pattern is likely to involve the cleavage of the propanol (B110389) side chain.

m/zPredicted Fragment
128[M+H - CH₂CH₂OH]⁺
112[M+H - CH₂CH₂OH - O]⁺
98[M+H - CH₂CH₂OH - NO]⁺
59[CH₂CH₂OH]⁺
Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water mixture.

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragment ion spectra.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Ternidazole HCl Sample NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS LC-MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Information from Spectroscopic Data

Ternidazole_Structure_Spectra cluster_structure cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Ternidazole Ternidazole (C₇H₁₁N₃O₃) H_NMR ¹H NMR: - Imidazole Proton - Propyl Chain Protons - Methyl Protons Ternidazole->H_NMR confirms proton environments C_NMR ¹³C NMR: - Imidazole Carbons - Propyl Chain Carbons - Methyl Carbon Ternidazole->C_NMR confirms carbon backbone IR_Data IR Bands: - O-H (alcohol) - N=O (nitro) - C-N/C=C (imidazole) Ternidazole->IR_Data identifies functional groups MS_Data MS Fragments: - Molecular Ion [M+H]⁺ - Side Chain Cleavage Ternidazole->MS_Data confirms molecular weight & fragmentation

Caption: Correlation of this compound's structure with spectroscopic data.

References

Understanding the Pharmacokinetics of Ternidazole Hydrochloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information specifically pertaining to "Ternidazole hydrochloride" is limited in publicly available scientific literature. The data presented in this guide is based on studies of "Tinidazole," a structurally similar 5-nitroimidazole compound. It is widely understood that these names are often used interchangeably for the same active substance. However, researchers should verify the exact chemical entity used in their studies.

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound (hereafter referred to as Tinidazole) in various animal models. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this antimicrobial and antiprotozoal agent.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Tinidazole (B1682380) in different animal species. These values provide a comparative look at the drug's disposition across various models.

Table 1: Pharmacokinetic Parameters of Tinidazole in Dogs

ParameterIntravenous (15 mg/kg)Oral (15 mg/kg)Oral (30 mg/kg)Reference
Cmax (µg/mL) -17.837.9[1]
Tmax (h) -Not ReportedNot Reported[1]
AUC (µg·h/mL) Not ReportedNot ReportedNot Reported
Half-life (t½) (h) 4.4Not ReportedNot Reported[1]
Clearance (CL) Twofold higher than catsNot ReportedNot Reported[1]
Volume of Distribution (Vd) (mL/kg) 663Not ReportedNot Reported[1]
Bioavailability (%) -CompleteComplete[1]

Table 2: Pharmacokinetic Parameters of Tinidazole in Cats

ParameterIntravenous (15 mg/kg)Oral (15 mg/kg)Oral (30 mg/kg)Reference
Cmax (µg/mL) -22.533.6[1]
Tmax (h) -Not ReportedNot Reported[1]
AUC (µg·h/mL) Not ReportedNot ReportedNot Reported
Half-life (t½) (h) 8.4Not ReportedNot Reported[1]
Clearance (CL) Not ReportedNot ReportedNot Reported
Volume of Distribution (Vd) (mL/kg) 536Not ReportedNot Reported[1]
Bioavailability (%) -CompleteComplete[1]

Table 3: Pharmacokinetic Parameters of Tinidazole in Rats

ParameterOral (dose not specified)Reference
General Note Tinidazole gives higher serum levels in animals following oral administration than metronidazole (B1676534) and is well distributed in organs and tissues.[2]
Metabolism The primary route of excretion is in the urine (60-70%), with the remainder in feces. Over half of the urinary excretion is unchanged tinidazole.[3]
LD50 (Oral) >2000 mg/kg[4]

Table 4: Pharmacokinetic Parameters of Tinidazole in Monkeys (Common Marmosets)

ParameterOral (approx. 150 mg/kg)Reference
General Note A study demonstrated the effective use of oral tinidazole for treating giardiasis in common marmosets. Detailed pharmacokinetic parameters were not provided.[5][6]
Toxicity Monkeys receiving oral doses of up to 300 mg/kg/day for 30 days had no clinical findings or signs at necropsy.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices described in the cited literature.

Animal Models and Drug Administration
  • Animals: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs) are typically used. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Oral Administration (Gavage):

    • The drug is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

    • The animal is gently restrained.

    • A gavage needle or a flexible feeding tube of appropriate size is attached to a syringe containing the drug formulation.

    • The tube is carefully inserted into the esophagus and the drug is administered directly into the stomach.

    • The animal is observed post-administration for any signs of distress.

Blood Sample Collection
  • Rat:

    • Tail Vein Sampling: The lateral tail vein is commonly used for collecting small blood volumes (0.1-0.3 mL) at multiple time points. The tail may be warmed to facilitate blood flow.

    • Jugular Vein Cannulation: For serial sampling, a catheter may be surgically implanted into the jugular vein. This allows for stress-free, repeated blood collection from a conscious animal.

  • Dog/Cat:

    • Cephalic or Saphenous Vein: These veins are readily accessible for collecting blood samples.

  • Sample Processing:

    • Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA).

    • Plasma is separated by centrifugation.

    • Plasma samples are stored at -20°C or -80°C until analysis.

Analytical Methods for Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC is a widely used technique for separating and quantifying drugs in biological matrices.

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation (e.g., with perchloric acid or acetonitrile) or liquid-liquid extraction.

    • Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detection is frequently employed, with the wavelength set around 317 nm for Tinidazole.[7]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS):

    • Principle: This method offers higher sensitivity and selectivity compared to HPLC-UV.

    • Ionization: Electrospray ionization (ESI) in positive mode is often used.

    • Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent drug and its specific product ions, ensuring high specificity. For Tinidazole, the transition m/z 247.4 → 81.9 has been reported.[8]

Visualizations

The following diagrams illustrate key aspects of a typical pharmacokinetic study of Tinidazole.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Models Select Animal Models (e.g., Rats, Dogs) Drug_Formulation Prepare Drug Formulation (Vehicle: Saline, PEG300, etc.) Oral_Admin Oral Administration (Gavage) Drug_Formulation->Oral_Admin IV_Admin Intravenous Administration (For Bioavailability) Drug_Formulation->IV_Admin Blood_Collection Serial Blood Collection (e.g., Tail Vein, Jugular Vein) Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Sample_Processing Plasma Separation (Centrifugation) Blood_Collection->Sample_Processing Analytical_Method Quantification (HPLC or HPLC/MS/MS) Sample_Processing->Analytical_Method PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Analytical_Method->PK_Analysis

Caption: Experimental workflow for a typical pharmacokinetic study.

metabolic_pathway cluster_metabolism Metabolism (Primarily Hepatic - CYP3A4) cluster_excretion Excretion Tinidazole Tinidazole Oxidation Oxidation Tinidazole->Oxidation Hydroxylation Hydroxylation Tinidazole->Hydroxylation Conjugation Conjugation Tinidazole->Conjugation Urine Urine (approx. 60-70%) (20-25% as unchanged drug) Tinidazole->Urine Feces Feces (approx. 12%) Tinidazole->Feces Other_Metabolites Other Metabolites Oxidation->Other_Metabolites Metabolite_2OH 2-Hydroxymethyl Metabolite Hydroxylation->Metabolite_2OH Conjugation->Other_Metabolites Metabolite_2OH->Urine Other_Metabolites->Urine

Caption: Metabolic pathway of Tinidazole.

References

Methodological & Application

Application Note and Protocol for the Quantification of Ternidazole Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the quantification of Ternidazole hydrochloride are limited in the provided search results. The following application note and protocol are based on established and validated methods for Tinidazole (B1682380) , a structurally similar 5-nitroimidazole compound. This information serves as a comprehensive starting point for method development. Researchers, scientists, and drug development professionals must validate this method for their specific application and instrumentation to ensure it meets the required performance characteristics for this compound analysis.

Introduction

Ternidazole is a 5-nitroimidazole derivative with antiprotozoal and antibacterial activities. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This document outlines a general reverse-phase HPLC (RP-HPLC) method, derived from validated protocols for the related compound Tinidazole, suitable for the determination of this compound.

The proposed method is based on isocratic elution with UV detection, a common and robust approach for the analysis of nitroimidazole compounds. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and a summary of typical method validation parameters as established for Tinidazole analysis.

Chromatographic Conditions

A summary of typical chromatographic conditions used for the analysis of Tinidazole is presented below. These parameters provide a strong foundation for developing a method for this compound.

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV-Vis or PDA Detector
Column C18 or C8 (e.g., Develosil ODS HG-5 RP C18, 150 x 4.6 mm, 5 µm; Zorbax SB C8, 150 x 4.6 mm, 3.5 µm)[1][2]
Mobile Phase - Acetonitrile (B52724) : 0.05M Phosphate (B84403) Buffer (pH 2.8) (70:30 v/v)[1] - Water : Isopropyl Alcohol (80:20 v/v)[2] - Methanol : 0.2 M Phosphate Buffer (pH 6.8) (50:50 v/v)[3]
Flow Rate 0.5 - 1.0 mL/min[1][3]
Detection Wavelength 285 nm, 310 nm, or 317 nm[1][2][4]
Injection Volume 10 - 20 µL[2][3]
Column Temperature Ambient or 30°C[2]
Run Time Approximately 10 minutes[2][3]

Method Validation Summary

The following table summarizes typical validation parameters for HPLC methods for Tinidazole, as per the International Conference on Harmonisation (ICH) guidelines. These ranges can be expected for a validated this compound method.

ParameterTypical Performance
Linearity Range 3.2 - 135.0 µg/mL[2][4]
Correlation Coefficient (r²) > 0.999[1][4]
Accuracy (% Recovery) 98 - 102.45%[1][4]
Precision (% RSD) < 2.0%[4]
Limit of Detection (LOD) 0.09 µg/mL[1]
Limit of Quantification (LOQ) 0.027 µg/mL[1]

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropyl Alcohol (HPLC grade)

  • Potassium dihydrogen phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters (for mobile phase and sample filtration)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data station (e.g., Empower software).

  • Analytical balance.

  • pH meter.

  • Sonicator.

Preparation of Mobile Phase (Example)

Based on Acetonitrile : Phosphate Buffer (70:30 v/v)[1]:

  • Phosphate Buffer (0.05M, pH 2.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 2.8 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30 ratio (v/v).

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to a specific amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (mobile phase can often be used as the diluent) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the diluent to a final concentration that falls within the calibration curve range.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the specified flow rate until a stable baseline is achieved.[2]

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform replicate injections of the standard solution at a concentration in the middle of the calibration range to check for system suitability (e.g., peak area reproducibility, tailing factor, theoretical plates).

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions in replicate.

  • Record the peak areas from the resulting chromatograms.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solutions (from tablets) sample_analysis Inject Samples prep_sample->sample_analysis prep_mobile Prepare Mobile Phase system_equilibration System Equilibration prep_mobile->system_equilibration system_equilibration->system_suitability calibration_curve Inject Standards (Calibration Curve) system_suitability->calibration_curve calibration_curve->sample_analysis data_acquisition Data Acquisition (Chromatograms) sample_analysis->data_acquisition quantification Quantification (Calculate Concentration) data_acquisition->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC quantification of this compound.

G cluster_precision Precision Levels method_validation Analytical Method Validation (ICH) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate reproducibility Reproducibility precision->reproducibility

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

Application Notes and Protocols: Ternidazole Hydrochloride Stock Solution Preparation and Stability for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ternidazole hydrochloride is a 5-nitroimidazole antibiotic recognized for its antimicrobial, antioxidant, and antiprotozoal activities.[1][2] As a hydroxymetabolite of nitroimidazole, its efficacy in in vitro studies is fundamentally dependent on the accurate preparation, storage, and application of stock solutions.[3] Improper handling can lead to precipitation, degradation, or inaccurate concentrations, compromising experimental reproducibility and validity.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to preparing and storing this compound solutions for in vitro assays. The protocols outlined below are designed to ensure the stability and reliability of the compound throughout the experimental workflow.

Quantitative Data Summary

Physicochemical Properties and Solubility

Accurate stock solution preparation begins with an understanding of the compound's physical and chemical properties. This compound is a white to off-white solid powder.[4] Its solubility is highest in Dimethyl Sulfoxide (DMSO), making it the recommended solvent for preparing high-concentration stock solutions.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂ClN₃O₃
Molecular Weight221.64 g/mol [1][2][3][4]
CAS Number70028-95-4[1][2][3][4]
AppearanceWhite to off-white solid powder[4]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (451.18 mM)[3]Ultrasonic assistance is needed. Use of newly opened, anhydrous DMSO is recommended as the solvent is hygroscopic.[3]
DMSO200 mg/mL (902.36 mM)[1]Sonication is recommended to aid dissolution.[1]
DMSO250 mg/mL (1127.96 mM)[2][4]Ultrasonic assistance may be required.[2]
Stability and Storage Recommendations

The stability of this compound is critical for obtaining consistent results. The compound is stable as a powder for extended periods when stored correctly. Once in solution, storage at ultra-low temperatures is necessary to maintain its integrity. To avoid degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted before storage.[5][6]

Table 3: Stability and Recommended Storage Conditions

FormStorage TemperatureStability Period
Powder-20°C3 years[1][4]
Powder4°C2 years[4]
In Solvent (DMSO)-80°C6 months[3][4]
In Solvent (DMSO)-20°C1 month[3][4]

Note: Always store in a sealed container, protected from moisture.[1][3][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder (purity >98%)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 22.16 mg of this compound powder and transfer it to a sterile tube.

  • Solvent Addition: Add 1.0 mL of high-quality DMSO to the powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the tube in a sonicator bath until the solution is clear.

  • Final Concentration Check: The resulting solution is a 100 mM stock of this compound.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C for up to 6 months.[3][4]

Protocol 2: In Vitro Antiprotozoal Susceptibility Assay (Microdilution Method)

This protocol is a representative example for determining the Minimum Lethal Concentration (MLC) of this compound against a protozoan parasite like Trichomonas vaginalis, adapted from established methods for 5-nitroimidazoles.[7][8]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Protozoan culture in the logarithmic growth phase (e.g., T. vaginalis)

  • Appropriate sterile culture medium

  • Sterile 96-well, U-bottomed microtiter plates[7]

  • Inverted microscope

  • Incubator (37°C)

Procedure:

  • Preparation of Working Solutions: a. Thaw an aliquot of the 100 mM this compound stock solution. b. Prepare an intermediate dilution by adding a small volume of the stock solution to the culture medium. c. In a 96-well plate, perform a 2-fold serial dilution of the intermediate solution in culture medium to achieve a final concentration range (e.g., 0.2 to 400 µg/mL).[7][8]

  • Control Wells: a. Positive Control: Include wells with culture medium and parasites but no drug. b. Solvent Control: Include wells with parasites and the highest concentration of DMSO used in the test wells to ensure the solvent has no effect on parasite viability.[7]

  • Inoculation: Adjust the parasite culture to the desired concentration (e.g., 1 x 10⁴ parasites per well) and add the suspension to each well.[7]

  • Incubation: Incubate the plate for 48 hours at 37°C under appropriate atmospheric conditions for the specific parasite.[7]

  • MLC Determination: a. Following incubation, examine each well using an inverted microscope. b. The Minimum Lethal Concentration (MLC) is defined as the lowest drug concentration at which no motile parasites are observed.[7] c. Each concentration should be tested in triplicate, and the assay repeated for reproducibility.[7]

Workflow Visualization

The following diagram illustrates the complete workflow from handling the powdered compound to performing a 96-well plate-based in vitro assay.

G cluster_prep Stock Solution Preparation cluster_storage Storage & Handling cluster_assay In Vitro Assay Workflow powder Ternidazole HCl (Powder) weigh 1. Weigh 22.16 mg powder->weigh add_dmso 2. Add 1 mL DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate for full dissolution add_dmso->dissolve stock 100 mM Stock Solution dissolve->stock aliquot 4. Aliquot into single-use vials stock->aliquot store 5. Store at -80°C (up to 6 months) aliquot->store thaw 6. Thaw one aliquot store->thaw dilution 7. Serial Dilution in 96-well plate thaw->dilution add_cells 8. Add Parasite Culture dilution->add_cells incubate 9. Incubate (48h, 37°C) add_cells->incubate readout 10. Read MLC via Microscopy incubate->readout

References

Application Notes and Protocols for In Vivo Experimental Design Using Ternidazole Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo experimental data for Ternidazole hydrochloride in rodent models is publicly available. The following application notes and protocols are substantially based on data from Tinidazole (B1682380), a structurally similar 5-nitroimidazole compound. Researchers should use this information as a starting point and conduct dose-ranging and toxicity studies for this compound before commencing efficacy trials.

Introduction

This compound is a 5-nitroimidazole antibiotic with antimicrobial and antiprotozoal activities[1]. Like other nitroimidazoles, its mechanism of action is believed to involve the reduction of its nitro group within anaerobic bacteria and protozoa, leading to the production of cytotoxic radicals that induce DNA damage and cell death[2]. This document provides a guide for the in vivo experimental design using this compound in rodent models for preclinical research.

Data Presentation: Toxicity and Efficacy of Structurally Similar Tinidazole

The following tables summarize quantitative data for Tinidazole, which can be used as a preliminary guide for designing studies with this compound.

Table 1: Acute and Chronic Toxicity of Tinidazole in Rodents
SpeciesRouteParameterValueReference
RatOralLD50~3000 mg/kg[3]
MouseOralLD50~4000 mg/kg[3]
RatOralNOAEL (1-month)500 mg/kg/day[3]
RatOralNOAEL (6-month)150 mg/kg/day[3]

LD50: Lethal Dose, 50%. The single dose of a substance that causes the death of 50% of an animal population. NOAEL: No-Observed-Adverse-Effect Level. The highest experimental point that is without adverse effect.

Table 2: Efficacy of Tinidazole in a Murine Model of Trichomoniasis
Treatment GroupDosage RegimenOutcomeReference
Tinidazole in drinking water2.5 mg/mL for 5 daysSuccessful elimination of Tritrichomonas muris and Tetratrichomonas microta[4][5]
Tinidazole in drinking water1.0 mg/mL for 5 daysFailed to eliminate trichomonas organisms[4][5]

Experimental Protocols

General Animal Husbandry
  • Species: BALB/c mice or Sprague-Dawley rats are commonly used for infectious disease models.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and controlled temperature and humidity.

  • Diet: Standard chow and water should be provided ad libitum, unless the experimental design requires specific dietary controls.

  • Acclimatization: Animals should be allowed to acclimate to the facility for at least one week before the start of any experimental procedures.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Formulation of this compound for Oral Administration

A suggested formulation for the in vivo administration of this compound is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[1]. Sonication is recommended to ensure a uniform suspension[1]. The final concentration should be adjusted based on the desired dosage and the volume to be administered.

Protocol for Efficacy Evaluation in a Murine Model of Trichomoniasis

This protocol is adapted from studies using Tinidazole to treat trichomonad infections in mice[4][5][6].

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection:

    • Obtain a culture of the desired Trichomonas species (e.g., Trichomonas vaginalis for a model of human infection, or Tritrichomonas muris for a murine-specific model).

    • Infect mice intravaginally with a predetermined number of viable trophozoites. The infectious dose may need to be optimized.

    • Confirm infection after a set period (e.g., 3-5 days) by vaginal lavage and microscopic examination for motile trichomonads.

  • Treatment:

    • Randomly assign infected mice to a control group and one or more treatment groups.

    • Control Group: Administer the vehicle solution orally (e.g., via gavage) at the same volume and frequency as the treatment groups.

    • Treatment Groups: Administer this compound orally at various doses. Based on the data for Tinidazole, a starting dose range could be 10-50 mg/kg, administered once or twice daily for 5-7 days. Dose-ranging studies are essential to determine the optimal dose for this compound.

  • Outcome Assessment:

    • Monitor the course of infection by performing vaginal lavages at regular intervals during and after treatment.

    • Quantify the number of motile trichomonads.

    • At the end of the study, euthanize the animals and collect vaginal tissue for histopathological analysis to assess inflammation and parasite burden.

    • The primary endpoint is the clearance of the infection, defined as the absence of motile trichomonads in vaginal lavages.

Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a general guideline for determining the acute oral toxicity (LD50) of this compound.

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound to one animal at a starting dose estimated from available data on similar compounds (e.g., a fraction of the LD50 of Tinidazole, which is ~3000 mg/kg in rats)[3].

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

    • The dose progression or regression is typically done using a log scale.

    • The LD50 is calculated based on the pattern of survivals and mortalities.

  • Observations:

    • Clinical signs of toxicity (e.g., changes in behavior, posture, breathing, convulsions) should be recorded systematically.

    • Body weight should be measured before dosing and at regular intervals throughout the 14-day observation period.

    • At the end of the study, a gross necropsy should be performed on all animals.

Visualization of Pathways and Workflows

Signaling Pathway: Proposed Mechanism of Action of Ternidazole

G cluster_parasite Anaerobic Parasite/Bacterium Ternidazole_ext Ternidazole (extracellular) Ternidazole_int Ternidazole (intracellular) Ternidazole_ext->Ternidazole_int Passive Diffusion Reduced_Ternidazole Reduced Ternidazole (Cytotoxic Radicals) Ternidazole_int->Reduced_Ternidazole Reduction DNA Parasite DNA Reduced_Ternidazole->DNA Interaction Damaged_DNA Damaged DNA DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Ternidazole_int e-

Caption: Proposed mechanism of action for Ternidazole in anaerobic organisms.

Experimental Workflow: In Vivo Efficacy Study

G start Start: Select Rodent Model (e.g., BALB/c mice) infection Induce Infection (e.g., Trichomonas vaginalis) start->infection confirmation Confirm Infection (e.g., Vaginal Lavage) infection->confirmation randomization Randomize into Groups (Control & Treatment) confirmation->randomization treatment Administer Treatment (Vehicle or Ternidazole HCl) randomization->treatment monitoring Monitor Infection (Regular Lavages) treatment->monitoring endpoint Endpoint Analysis (Parasite Clearance, Histopathology) monitoring->endpoint end End of Study endpoint->end

Caption: Workflow for an in vivo efficacy study of this compound.

Logical Relationship: Dose Selection Funnel

G lit_review Literature Review (Data on similar compounds, e.g., Tinidazole) acute_tox Acute Toxicity Study (Determine LD50) lit_review->acute_tox dose_range Dose-Ranging Efficacy Study (Multiple dose levels) acute_tox->dose_range definitive_study Definitive Efficacy Study (Optimal dose vs. control) dose_range->definitive_study final_dose Effective & Safe Dose Range definitive_study->final_dose

Caption: Logical approach for selecting an appropriate in vivo dose.

References

Application Notes and Protocols for Preclinical Formulation of Ternidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternidazole (B86660) hydrochloride is a 5-nitroimidazole antibiotic with antimicrobial, antioxidant, and antiprotozoal activities.[1][2] As a hydroxymetabolite of nitroimidazole, it is investigated for its therapeutic potential in various infectious diseases.[3][4] This document provides detailed application notes and protocols for the formulation of ternidazole hydrochloride for use in preclinical research settings, including methodologies for solubility, stability, and efficacy assessment.

Mechanism of Action

Ternidazole, like other 5-nitroimidazole compounds such as tinidazole (B1682380) and metronidazole, is believed to exert its antimicrobial and antiprotozoal effects by disrupting the DNA of target organisms.[5][6] The mechanism is particularly effective against anaerobic bacteria and protozoa.[5] Once the drug enters the microbial cell, its nitro group is reduced, generating reactive nitroso radicals.[5] These radicals can then bind to and damage the helical structure of DNA, causing strand breaks and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[5][6][7] The selective toxicity of ternidazole towards anaerobic organisms is attributed to the fact that these organisms are more efficient at reducing the nitro group compared to aerobic mammalian cells.[5]

Ternidazole_Mechanism_of_Action cluster_cell Anaerobic Microorganism Ternidazole Ternidazole Drug_Uptake Drug Uptake Ternidazole->Drug_Uptake Nitro_Reduction Reduction of Nitro Group Drug_Uptake->Nitro_Reduction Radical_Formation Formation of Reactive Nitroso Radicals Nitro_Reduction->Radical_Formation DNA Microbial DNA Radical_Formation->DNA interacts with DNA_Damage DNA Strand Breaks & Loss of Helical Structure DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for Ternidazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC7H12ClN3O3[3]
Molecular Weight221.64 g/mol [3]
AppearanceWhite to off-white solid powder[3]
Purity>98% (HPLC)[2]
Storage (Powder)-20°C for 3 years, 4°C for 2 years[1][3]
Storage (In Solvent)-80°C for 6 months, -20°C for 1 month[3][4]

Formulation for Preclinical Research

The selection of an appropriate vehicle is critical for the preclinical evaluation of this compound. The following tables summarize various formulations suitable for in vivo studies. It is recommended to prepare solutions fresh for immediate use.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

In Vitro Solubility
SolventMaximum SolubilityNotesReference
DMSO100 mg/mL (451.18 mM)Requires sonication. Use newly opened, non-hygroscopic DMSO.[4]
DMSO200 mg/mL (902.36 mM)Sonication is recommended.[1]
DMSO250 mg/mL (1127.96 mM)Ultrasonic assistance may be needed.[2][3]
In Vivo Formulations
Formulation CompositionAchievable ConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (9.38 mM)[3]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (11.28 mM)[4]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline5 mg/mL (22.56 mM)[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (9.38 mM)[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.28 mM)[4]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (9.38 mM)[3]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (11.28 mM)[4]

Note: SBE-β-CD refers to Sulfobutyl ether-β-cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of powder).

    • Vortex the mixture thoroughly until the powder is fully dissolved.

    • If necessary, use a sonicator to facilitate dissolution.[4]

    • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]

Stock_Solution_Workflow Start Start Weigh_Drug Weigh Ternidazole HCl Start->Weigh_Drug Add_DMSO Add Anhydrous DMSO Weigh_Drug->Add_DMSO Vortex Vortex to Dissolve Add_DMSO->Vortex Sonicate Sonicate (if needed) Vortex->Sonicate Store Store at -20°C or -80°C Sonicate->Store End End Store->End

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of an Aqueous Formulation for In Vivo Dosing

This protocol details the preparation of a common aqueous formulation for oral or parenteral administration in preclinical models.[3][4]

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for 1 mL of a 2.5 mg/mL solution):

    • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

    • In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL.

    • Mix the final solution thoroughly. This formulation contains 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Use the formulation immediately after preparation.

Protocol 3: Preparation of a Corn Oil-Based Formulation for In Vivo Dosing

This protocol is suitable for oral gavage administration where a lipid-based vehicle is preferred.[3]

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Corn Oil

    • Sterile tubes

  • Procedure (for 1 mL of a 2.08 mg/mL solution):

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 900 µL of corn oil to the tube.

    • Mix thoroughly until a clear and uniform solution is obtained. This formulation contains 10% DMSO and 90% Corn Oil.

    • Use the formulation immediately after preparation.

Stability Assessment

The stability of the dosing formulation must be established to ensure accurate dosing in preclinical studies.[8] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used.[9][10][11]

Protocol 4: General Protocol for Formulation Stability Testing
  • Method Development: Develop and validate a stability-indicating HPLC method for the quantification of ternidazole. This involves assessing parameters like linearity, precision, accuracy, specificity, and robustness.[11][12]

  • Sample Preparation: Prepare the desired this compound formulation at low and high concentrations that bracket the intended dosing range.[8]

  • Time Zero Analysis (T0): Immediately after preparation, analyze multiple aliquots of the formulation to determine the initial concentration. This serves as the baseline.

  • Storage: Store aliquots of the formulation under conditions that mimic the actual study conditions (e.g., room temperature, 4°C, protected from light).[8]

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), analyze the stored aliquots to determine the concentration of this compound.

  • Data Evaluation: Compare the concentrations at each time point to the T0 concentration. The formulation is considered stable if the concentration remains within a predefined acceptance range (e.g., 90-110% of the initial concentration).[8]

Stability_Testing_Workflow Start Start Prepare Prepare Formulation (Low and High Conc.) Start->Prepare T0_Analysis Analyze at Time 0 (HPLC) Prepare->T0_Analysis Store Store Aliquots (Study Conditions) T0_Analysis->Store Time_Points Analyze at Time Points (Tx) Store->Time_Points Compare Compare Tx vs T0 Time_Points->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Stable Stable Evaluate->Stable Within Range Not_Stable Not Stable Evaluate->Not_Stable Out of Range

References

Application Notes and Protocols for Testing Ternidazole Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Ternidazole hydrochloride, a nitroimidazole antimicrobial agent. The described methods are fundamental for preclinical drug development and for exploring the potential repurposing of this compound for applications such as anticancer therapy.

Introduction

Ternidazole is a 5-nitroimidazole derivative, a class of compounds known for their efficacy against anaerobic bacteria and protozoa.[1] The mechanism of action for nitroimidazoles involves the reduction of their nitro group under hypoxic conditions, a state often found in anaerobic microorganisms and the core of solid tumors.[2][3] This reduction generates reactive nitro radicals that induce DNA damage and subsequently lead to cell death.[2][4] Given this mechanism, there is growing interest in evaluating the cytotoxic effects of nitroimidazoles against cancer cells, which often exhibit hypoxic microenvironments. Related compounds like tinidazole (B1682380) and metronidazole (B1676534) have demonstrated cytotoxic and even anticancer properties in vitro.[5][6]

These protocols outline standard cell-based assays to quantify the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

Key Experimental Protocols

Cell Culture and Maintenance

A crucial first step is the proper maintenance of cell lines to ensure reproducible results.

  • Cell Lines:

    • Cancer Cell Line: HeLa (human cervical cancer) or DLD-1 (human colorectal cancer) are suggested based on studies with similar nitroimidazole compounds.[5][6]

    • Non-Cancerous Control Cell Line: Normal Human Fibroblast (NHF) or mouse embryonic fibroblast (3T3) cells can be used to determine the selective toxicity of the compound.[5][7]

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[8]

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).

  • Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for the experiment. It is important to ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a positive control for cytotoxicity (e.g., a known cytotoxic agent like doxorubicin).

    • Incubate the plate for different time points, such as 24, 48, and 72 hours.[5][6]

  • MTT Assay Procedure:

    • At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. drug concentration).

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Percentage of Cell Viability of HeLa Cells Treated with this compound

Concentration (µM)24 hours (% Viability ± SD)48 hours (% Viability ± SD)72 hours (% Viability ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.4 ± 4.290.1 ± 5.3
1085.7 ± 5.675.3 ± 6.160.5 ± 4.9
5060.1 ± 4.845.2 ± 5.525.8 ± 3.7
10042.3 ± 3.920.7 ± 4.18.9 ± 2.1
25015.6 ± 2.75.4 ± 1.92.1 ± 0.8

Table 2: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
HeLa125.658.330.1
NHF>500350.2210.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture & Maintenance C Seed Cells in 96-well Plate A->C B Prepare Ternidazole Hydrochloride Solutions D Add Drug Dilutions B->D C->D E Incubate (24, 48, 72h) D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate % Viability & IC50 G->H

Caption: Workflow for this compound Cytotoxicity Testing.

Proposed Signaling Pathway for Cytotoxicity

G ternidazole This compound (Prodrug) activation Reductive Activation (Hypoxic Conditions) ternidazole->activation radicals Reactive Nitro Radicals activation->radicals dna_damage DNA Damage (Strand Breaks) radicals->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Proposed Mechanism of this compound-Induced Cytotoxicity.

References

Application Notes and Protocols for Evaluating Ternidazole Hydrochloride Efficacy in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the in vivo efficacy of Ternidazole hydrochloride, a 5-nitroimidazole antibiotic, in murine models of anaerobic bacterial and protozoan infections. The protocols outlined below cover model induction, drug administration, and endpoint analysis for infections with Gardnerella vaginalis, Trichomonas vaginalis, and Bacteroides fragilis.

Introduction

This compound is a promising antimicrobial agent with activity against a range of anaerobic bacteria and protozoa.[1][2] Like other nitroimidazoles, it is a prodrug that is activated under anaerobic conditions, leading to the generation of cytotoxic free radicals that disrupt microbial DNA, resulting in cell death.[3] Preclinical evaluation of its efficacy in relevant animal models is a critical step in its development as a therapeutic agent. Murine models offer a valuable platform for assessing the pharmacodynamics and in vivo activity of novel antimicrobial compounds.

General Protocols and Considerations

Animal Models

Female BALB/c or C57BL/6 mice, aged 6-8 weeks, are commonly used for these infection models. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound Formulation for In Vivo Administration

This compound can be formulated for oral gavage or intraperitoneal injection. A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The solution should be prepared fresh daily and protected from light. It is recommended to sonicate the solution to ensure complete dissolution.[4]

Murine Model of Bacterial Vaginosis (Gardnerella vaginalis)

This model simulates human bacterial vaginosis, a common gynecological condition characterized by an overgrowth of anaerobic bacteria, including G. vaginalis.[5]

Experimental Protocol
  • Hormone Synchronization: To mimic the hormonal state of susceptibility to vaginal infection, mice are treated with β-estradiol-3-benzoate (1 mg/kg) via intraperitoneal injection for 3 consecutive days prior to infection.[5]

  • Infection: On day 4, mice are anesthetized and intravaginally inoculated with a suspension of G. vaginalis (e.g., 1 x 10⁷ CFU in 20 µL of PBS).[5]

  • This compound Administration: Treatment can be initiated 24 hours post-infection. Administer this compound solution via oral gavage or intraperitoneal injection at various dosages (e.g., 10, 25, 50 mg/kg) once or twice daily for a specified duration (e.g., 3-7 days). A vehicle control group should be included.

  • Efficacy Evaluation:

    • Vaginal Lavage and CFU Enumeration: At selected time points during and after treatment, perform vaginal lavage with sterile PBS. Serially dilute the lavage fluid and plate on appropriate selective agar (B569324) (e.g., Columbia CNA agar with 5% sheep blood) to determine the bacterial load (CFU/mL).

    • Clinical Signs: Monitor for clinical signs of infection, such as vaginal discharge. The presence of "clue cells" (vaginal epithelial cells studded with bacteria) in vaginal smears can be assessed microscopically.

    • Histopathology: At the end of the study, collect vaginal and uterine tissues for histopathological analysis to assess inflammation and tissue damage.[5]

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in vaginal lavage fluid or tissue homogenates using ELISA or multiplex assays.[5]

Experimental Workflow

G_vaginalis_Workflow cluster_pre Pre-Infection cluster_inf Infection cluster_treat Treatment cluster_eval Efficacy Evaluation Estradiol Estradiol Treatment (3 days) Inoculation Intravaginal Inoculation (G. vaginalis) Estradiol->Inoculation Day 4 Treatment Ternidazole HCl (Oral/IP) Inoculation->Treatment 24h post-infection Vehicle Vehicle Control Inoculation->Vehicle CFU CFU Enumeration (Vaginal Lavage) Treatment->CFU During/Post-Treatment Histo Histopathology Treatment->Histo End of Study Cytokine Cytokine Analysis Treatment->Cytokine Vehicle->CFU Vehicle->Histo Vehicle->Cytokine T_vaginalis_Workflow cluster_pre Pre-Infection cluster_inf Infection cluster_treat Treatment cluster_eval Efficacy Evaluation Hormone Estrogen & Dexamethasone Inoculation Intravaginal Inoculation (T. vaginalis) Hormone->Inoculation Treatment Ternidazole HCl (Oral Gavage) Inoculation->Treatment 24-48h post-infection Vehicle Vehicle Control Inoculation->Vehicle Parasite Parasite Load (Vaginal Lavage/Culture) Treatment->Parasite During/Post-Treatment Cure Cure Rate Assessment Treatment->Cure End of Study Vehicle->Parasite Vehicle->Cure B_fragilis_Workflow cluster_inf Infection cluster_treat Treatment cluster_eval Efficacy Evaluation CLP Cecal Ligation and Puncture or IP Inoculation (B. fragilis) Treatment Ternidazole HCl (IP/Oral) CLP->Treatment 1-2h post-infection Vehicle Vehicle Control CLP->Vehicle Survival Survival Analysis Treatment->Survival Daily Monitoring CFU Bacterial Load (Peritoneal Fluid/Organs) Treatment->CFU At Euthanasia Score Clinical Scoring Treatment->Score Vehicle->Survival Vehicle->CFU Vehicle->Score Nitroimidazole_MOA cluster_cell Anaerobic Bacterium / Protozoan Ternidazole Ternidazole (Prodrug) Reduction Enzymatic Reduction (e.g., by pyruvate-ferredoxin oxidoreductase) Ternidazole->Reduction Radical Nitro Radical Anion (Cytotoxic) Reduction->Radical DNA DNA Radical->DNA interacts with Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

References

Application Notes and Protocols for Ternidazole Hydrochloride Assay Development for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternidazole (B86660), a member of the nitroimidazole class of compounds, is an effective antiprotozoal agent. Its hydrochloride salt, ternidazole hydrochloride, is utilized in therapeutic applications. The mechanism of action for nitroimidazoles is well-established, particularly against anaerobic protozoa and bacteria. These compounds are prodrugs that require reductive activation of their nitro group by low redox potential metabolic pathways within susceptible organisms.[1] This activation leads to the formation of cytotoxic, short-lived nitro radicals that induce cellular damage, primarily through DNA strand breakage, ultimately leading to cell death.[1][2] This selective toxicity makes ternidazole and related compounds effective against anaerobic pathogens while sparing aerobic host cells.

The increasing need for novel antimicrobial agents necessitates the development of robust high-throughput screening (HTS) assays to identify new and effective compounds. This document provides detailed application notes and protocols for the development of an HTS assay for this compound, focusing on its activity against the protozoan parasite Trichomonas vaginalis, a common target for this class of drugs. The principles and protocols outlined herein can also be adapted for screening against anaerobic bacteria.

Mechanism of Action of Ternidazole

The antimicrobial activity of ternidazole, like other 5-nitroimidazoles, is initiated by the entry of the prodrug into the target organism. Inside the anaerobic microbe, the drug undergoes reductive activation. This process is catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), which transfers electrons to ferredoxin.[3][4] The reduced ferredoxin then donates an electron to the nitro group of ternidazole, converting it into a highly reactive nitro anion radical.[5][6] This radical can then interact with intracellular macromolecules, most significantly DNA, causing strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and leads to cell death.[1][7]

Ternidazole_Mechanism cluster_Cell Anaerobic Protozoan/Bacterium cluster_Activation Reductive Activation Ternidazole_ext Ternidazole (Prodrug) Ternidazole_int Ternidazole Ternidazole_ext->Ternidazole_int Diffusion Nitro_Radical Nitro Radical (Cytotoxic) Ternidazole_int->Nitro_Radical Reduction (e- from Ferredoxin) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (Oxidized) Ferredoxin_red Ferredoxin (Reduced) Ferredoxin_ox->Ferredoxin_red e- Ferredoxin_red->Ternidazole_int Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA e- DNA DNA Nitro_Radical->DNA DNA_damage DNA Damage (Strand Breaks) DNA->DNA_damage Cell_Death Cell Death DNA_damage->Cell_Death

Mechanism of Action of Ternidazole

High-Throughput Screening Assay for Trichomonas vaginalis

A colorimetric HTS assay, adapted from the TriTOX platform, can be employed to screen for compounds active against T. vaginalis. This assay leverages the metabolic activity of viable parasites to induce a pH change in the culture medium, which is visualized by the phenol (B47542) red indicator.

Experimental Protocol: Colorimetric Viability Assay

1. Materials and Reagents:

  • Trichomonas vaginalis culture (e.g., ATCC 30236)

  • TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% horse serum

  • This compound (positive control)

  • Test compounds library

  • Phenol red solution

  • 96-well or 384-well clear, flat-bottom microtiter plates

  • Anaerobic chamber or gas-generating pouches

  • Microplate reader capable of measuring absorbance at 560 nm

2. Procedure:

  • Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C. Harvest mid-logarithmic phase parasites for the assay.

  • Assay Plate Preparation:

    • Add 50 µL of TYM medium to each well of a 96-well plate.

    • Prepare serial dilutions of this compound (e.g., from 100 µg/mL to 0.1 µg/mL) and test compounds in the assay plate. Include a vehicle control (e.g., DMSO) and a no-drug control.

  • Parasite Inoculation:

    • Adjust the concentration of T. vaginalis trophozoites to 2 x 105 cells/mL in TYM medium.

    • Add 50 µL of the parasite suspension to each well, resulting in a final volume of 100 µL and a cell density of 1 x 105 cells/mL.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Data Acquisition:

    • After incubation, visually inspect the plates for color change (yellow indicates parasite growth, while red/pink indicates inhibition).

    • Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.

HTS_Workflow start Start plate_prep Prepare 96-well plate with media and compounds start->plate_prep parasite_prep Prepare T. vaginalis inoculum start->parasite_prep inoculate Inoculate plate with parasites plate_prep->inoculate parasite_prep->inoculate incubate Incubate anaerobically (37°C, 48h) inoculate->incubate read_plate Measure absorbance (560 nm) incubate->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

HTS Workflow for Ternidazole Screening

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables provide examples based on published data for the related compound tinidazole (B1682380), which can serve as a template for presenting results for this compound.

Table 1: In Vitro Activity of Tinidazole against Trichomonas vaginalis

StrainConditionMLC (µg/mL)Reference
Metronidazole-SusceptibleAerobic> 200[8]
Metronidazole-ResistantAerobic> 200[8]
Metronidazole-SusceptibleAnaerobic0.2 - 6.3[9]
Metronidazole-ResistantAnaerobic≥ 6.3[9][10]

MLC: Minimal Lethal Concentration. Data for tinidazole.

Table 2: In Vitro Activity of Tinidazole against Anaerobic Bacteria

Bacterial SpeciesMIC (µg/mL) RangeReference
Bacteroides fragilis0.25 - 4.0[11]
Peptococcus spp.≤ 6.25[12]
Peptostreptococcus spp.≤ 6.25[12]
Fusobacterium spp.≤ 3.13[12]
Clostridium perfringens≤ 8.0[13]

MIC: Minimum Inhibitory Concentration. Data for tinidazole.

Logical Relationship for Assay Development

The development of a robust HTS assay follows a logical progression from initial setup to validation and implementation.

Assay_Development_Logic cluster_Phase1 Assay Design & Optimization cluster_Phase2 Assay Validation cluster_Phase3 High-Throughput Screening select_organism Select Target Organism (e.g., T. vaginalis) select_method Select Assay Method (e.g., Colorimetric) select_organism->select_method optimize_conditions Optimize Conditions (Cell density, incubation time) select_method->optimize_conditions determine_z_prime Determine Z' Factor optimize_conditions->determine_z_prime positive_control Validate with Positive Control (Ternidazole HCl) determine_z_prime->positive_control dose_response Generate Dose-Response Curve positive_control->dose_response screen_library Screen Compound Library dose_response->screen_library hit_identification Identify 'Hits' screen_library->hit_identification hit_confirmation Confirm and Characterize Hits hit_identification->hit_confirmation

Logical Flow of HTS Assay Development

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the development and implementation of a high-throughput screening assay for this compound. By adapting the colorimetric viability assay for Trichomonas vaginalis and adhering to the principles of robust assay design, researchers can efficiently screen compound libraries to identify novel antiprotozoal and antibacterial agents. The provided diagrams and data table templates serve as valuable tools for experimental planning, execution, and reporting.

References

Troubleshooting & Optimization

Ternidazole hydrochloride stability under different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the stability of ternidazole (B86660) hydrochloride under various experimental conditions. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting advice for stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of ternidazole hydrochloride under different pH conditions?

Q2: How does temperature affect the stability of this compound?

Elevated temperatures are expected to accelerate the degradation of this compound, a common characteristic for most pharmaceutical compounds.[4] Studies on related nitroimidazoles have shown that they are relatively stable under dry heat conditions, but the rate of degradation in solution increases with temperature.[1][2] To quantify the effect of temperature on the degradation rate, it is recommended to conduct studies at several elevated temperatures to construct an Arrhenius plot.

Q3: What are the typical conditions for a forced degradation study of this compound?

Forced degradation studies for this compound should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[5][6] The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7] Based on studies of analogous compounds, the following starting conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.[6]

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.[6]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature appropriate for the drug's physical state.

  • Photostability: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[8]

Q4: What are the likely degradation products of this compound?

Specific degradation products for this compound have not been extensively documented in publicly available literature. However, based on the degradation pathways of other 5-nitroimidazoles like tinidazole (B1682380) and secnidazole, potential degradation products could include the cleavage of the side chain, leading to the formation of 2-methyl-5-nitroimidazole. Further degradation of the imidazole (B134444) ring may also occur under harsh conditions.

Q5: Which analytical techniques are suitable for studying the stability of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for stability studies of nitroimidazoles due to its ability to separate the parent drug from its degradation products.[1] Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[1]

  • Thin-Layer Chromatography (TLC) with densitometry: A cost-effective alternative for monitoring degradation.[1]

  • UV-Vis Spectrophotometry: Can be used if the degradation products do not have overlapping absorption spectra with the parent drug.[1]

Troubleshooting Guides

Problem: No degradation is observed under the initial stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[6]

    • Increase the temperature of the study.

    • Extend the duration of the stress testing.

    • For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.[8]

Problem: The drug degrades too quickly, making it difficult to follow the kinetics.

  • Possible Cause: The stress conditions are too aggressive.

  • Troubleshooting Steps:

    • Decrease the concentration of the acid or base.

    • Lower the temperature of the experiment.

    • Take samples at more frequent, shorter time intervals.

    • If using elevated temperatures, consider conducting the initial phase of the study at a lower temperature to establish the initial degradation rate.

Problem: Poor separation between the parent drug and degradation peaks in HPLC.

  • Possible Cause: The chromatographic method is not optimized for stability indication.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Adjust the organic-to-aqueous ratio, change the type of organic modifier (e.g., acetonitrile (B52724) to methanol (B129727) or vice versa), or alter the pH of the aqueous phase.

    • Column Selection: Try a different column chemistry (e.g., C18, C8, Phenyl-Hexyl).

    • Gradient Elution: Develop a gradient elution method to improve the resolution of closely eluting peaks.

    • Detector Wavelength: Use a photodiode array (PDA) detector to check for peak purity and select the optimal wavelength for detection of both the parent drug and its degradation products.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions for this compound (Based on Analogous Compounds and ICH Guidelines)

Stress ConditionReagent/ParameterTypical Concentration/LevelTemperatureDuration
Acid HydrolysisHydrochloric Acid (HCl)0.1 M - 1 M60°C - 80°CVaries
Base HydrolysisSodium Hydroxide (NaOH)0.1 M - 1 M60°C - 80°CVaries
OxidationHydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureVaries
Thermal (Dry)Heat> Melting Point (if applicable)VariesVaries
PhotolyticLight SourceICH Q1B specifiedRoom TemperatureVaries

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition Application:

    • Acidic/Basic Hydrolysis: Add an equal volume of the stock solution to an equal volume of the acidic or basic solution (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid/base). Incubate at the desired temperature.

    • Oxidation: Add the stock solution to a solution of hydrogen peroxide to achieve the desired final concentration. Protect from light and keep at room temperature.

    • Thermal Degradation (in solution): Incubate the stock solution at an elevated temperature.

    • Photodegradation: Expose the stock solution in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sampling: Withdraw aliquots at predetermined time intervals.

  • Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Ternidazole HCl Stock Solution Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (e.g., 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Sampling Sampling at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization If applicable HPLC HPLC Analysis Sampling->HPLC Neutralization->HPLC Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway HPLC->Pathway

Caption: Experimental workflow for the forced degradation study of this compound.

G Ternidazole This compound Intermediate Side-Chain Cleavage Intermediate Ternidazole->Intermediate Hydrolysis/Oxidation Product2 Other Degradation Products Ternidazole->Product2 Harsh Conditions Product1 2-Methyl-5-nitroimidazole Intermediate->Product1 RingOpening Imidazole Ring Opening Products Product1->RingOpening Further Degradation

Caption: A potential degradation pathway for this compound based on related compounds.

References

Technical Support Center: Analysis of Ternidazole Hydrochloride Degradation Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ternidazole hydrochloride degradation products by mass spectrometry.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided herein is largely based on studies of Tinidazole (B1682380), a structurally related 5-nitroimidazole compound. Researchers should use this information as a guide and perform their own validation studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of nitroimidazole compounds like this compound?

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1] Based on studies of the related compound Tinidazole, the following stress conditions are recommended as per the International Conference on Harmonisation (ICH) guidelines:[2][3]

  • Acid Hydrolysis: Treatment with an acid solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C).[4]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80°C).[4] Extensive degradation is often observed under alkaline conditions.[2][3]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at a controlled temperature (e.g., 60°C).[4] Significant degradation is expected under oxidative stress.[2][3]

  • Thermal Degradation: Exposing the solid drug substance or a solution to high temperatures (e.g., 80°C) for an extended period.[4] Tinidazole has been shown to be relatively stable to thermal stress.[2][3]

  • Photolytic Degradation: Exposing the drug substance (in solid state or in solution) to light with a minimum of 1.2 million lux hours and 200 watt hours per square meter.[4] Significant degradation can occur under photolytic conditions.[2][3]

Q2: What type of analytical column is suitable for separating this compound and its degradation products?

A reverse-phase C18 column is commonly and successfully used for the separation of Tinidazole and its degradation products.[2][3] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.

Q3: What are the general liquid chromatography (LC) conditions for the analysis?

Based on validated methods for Tinidazole, a gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3][5][6] For LC-MS compatibility, volatile buffers such as ammonium (B1175870) formate (B1220265) or formic acid should be used instead of non-volatile phosphate buffers.[1]

Q4: How are the degradation products identified using mass spectrometry?

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying degradation products.[7] The process generally involves:

  • Molecular Weight Determination: The molecular weights of the degradation products are determined by analyzing the mass-to-charge ratio (m/z) of their molecular ions.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ions of the parent drug and the degradation products. By comparing the fragmentation patterns, the structure of the degradation products can be elucidated.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.
Complete degradation of the parent drug. Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of exposure.
Poor peak shape (tailing, fronting, or splitting). - Column contamination or aging.- Inappropriate injection solvent.- Co-elution with other components.- Flush the column or replace it if necessary.- Ensure the injection solvent is weaker than or similar in strength to the mobile phase.- Optimize the mobile phase composition or gradient to improve separation.
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate.- Column temperature variations.- Column degradation.- Prepare fresh mobile phase and ensure proper pump performance.- Use a column oven to maintain a consistent temperature.- Use a guard column and replace the analytical column if performance deteriorates.
Low signal intensity or no peak detected in MS. - Inefficient ionization.- Ion suppression from the matrix or mobile phase components.- Incorrect MS parameters.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Use MS-compatible mobile phase additives.- Check and optimize MS settings such as scan range and collision energy.
Difficulty in identifying unknown peaks. - Lack of reference standards.- Complex fragmentation patterns.- Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition.- Compare the fragmentation pattern of the unknown peak with that of the parent drug to identify structural similarities and modifications.

Experimental Protocols

Forced Degradation Study Protocol (Based on Tinidazole)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for a specified time (e.g., 1 hour). Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration.[4]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for a specified time (e.g., 30 minutes). Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.[4]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at 60°C for a specified time (e.g., 30 minutes). Dilute to the final concentration.[4]

  • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 24 hours. Dilute the solution to the final concentration.[4]

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light in a photostability chamber. Dilute the solution to the final concentration.[4]

  • Analysis: Analyze all samples by LC-MS.

LC-MS Method Parameters (General Guidance)
  • LC System: HPLC or UHPLC system.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • A gradient elution may be necessary to separate all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at an appropriate wavelength (e.g., 317 nm for Tinidazole) followed by a mass spectrometer.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or other tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

Data Presentation

Table 1: Molecular Information of this compound and Potential Degradation Products (Based on Tinidazole Analogy)

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M+H]⁺
This compound C₇H₁₂ClN₃O₃221.64186.08 (for the free base)
Potential Degradation Product 1 (Example)C₅H₇N₃O₃157.13158.05
Potential Degradation Product 2 (Example)C₇H₁₀N₂O₃170.17171.07

Note: The potential degradation products are hypothetical and based on common degradation pathways of nitroimidazoles. Actual degradation products for this compound must be confirmed experimentally.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis drug Ternidazole HCl Stock Solution acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxid Oxidation drug->oxid heat Thermal drug->heat photo Photolysis drug->photo lcms LC-MS Analysis acid->lcms base->lcms oxid->lcms heat->lcms photo->lcms data Data Acquisition (m/z, RT) lcms->data msms MS/MS Fragmentation data->msms elucid Structure Elucidation msms->elucid

Caption: Experimental workflow for the identification of this compound degradation products.

degradation_pathway ternidazole Ternidazole (m/z 186.08 for free base) dp1 Degradation Product 1 (e.g., Ring Opening) ternidazole->dp1 Alkaline Hydrolysis dp2 Degradation Product 2 (e.g., Nitro Reduction) ternidazole->dp2 Oxidation dp3 Degradation Product 3 (e.g., Side-chain modification) ternidazole->dp3 Photolysis

Caption: A proposed degradation pathway for Ternidazole based on known pathways for similar nitroimidazole compounds.

References

How to improve the aqueous solubility of Ternidazole hydrochloride for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ternidazole hydrochloride. The focus is on addressing challenges related to its aqueous solubility for experimental purposes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Direct dissolution of this compound in aqueous buffers is challenging due to its low intrinsic solubility. If you are observing poor dissolution, consider the following troubleshooting steps in order.

G start Start: Undissolved Ternidazole HCl in Aqueous Buffer check_stock Did you start from a concentrated organic stock solution? start->check_stock prepare_stock Action: Prepare a high-concentration stock solution in an organic solvent like DMSO. check_stock->prepare_stock No use_cosolvent Is a co-solvent system appropriate for your experiment? check_stock->use_cosolvent Yes prepare_stock->use_cosolvent prepare_cosolvent Action: Prepare a co-solvent formulation. (e.g., DMSO/PEG300/Tween-80/Saline) use_cosolvent->prepare_cosolvent Yes use_cd Is cyclodextrin (B1172386) complexation suitable for your experiment? use_cosolvent->use_cd No physical_methods Have you tried physical dissolution aids? prepare_cosolvent->physical_methods end_success Success: Clear Solution prepare_cosolvent->end_success prepare_cd Action: Use a cyclodextrin-based formulation (e.g., with SBE-β-CD). use_cd->prepare_cd Yes use_cd->physical_methods No prepare_cd->physical_methods prepare_cd->end_success apply_physical Action: Apply gentle heating and/or sonication to aid dissolution. physical_methods->apply_physical Yes end_fail Issue Persists: Consult literature for advanced formulation techniques (e.g., salt formation, solid dispersions). physical_methods->end_fail No apply_physical->end_success

Caption: Troubleshooting workflow for Ternidazole HCl dissolution.

  • Prepare an Organic Stock Solution: First, dissolve the this compound powder in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is highly effective, achieving concentrations of 100-250 mg/mL.[1][2] Using newly opened, non-hygroscopic DMSO is recommended as moisture can negatively impact solubility.[1]

  • Use Co-solvents: For subsequent dilution into aqueous media for in vivo or in vitro experiments, a co-solvent system is essential. These systems reduce the polarity of the aqueous vehicle, keeping the drug in solution.

  • Incorporate Physical Methods: If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1][3]

  • Consider pH: The solubility of nitroimidazole compounds can be pH-dependent, often showing higher solubility in acidic conditions (pH < 5).[4] If your experimental conditions allow, using a buffer with a lower pH may improve solubility.

Q2: I prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A2: This is a common issue when diluting a concentrated organic stock into a fully aqueous system. The drastic change in solvent polarity causes the drug to crash out of solution.

  • Solution 1: Use a Multi-Component Co-Solvent System: Instead of diluting directly into the buffer, use a validated co-solvent system designed to maintain solubility. A widely cited formulation involves a sequential addition of solvents.[1][5] See the detailed protocol in the "Experimental Protocols" section below.

  • Solution 2: Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with a hydrophilic exterior.[6][7] This significantly enhances aqueous solubility. Sulfobutyl-ether-beta-cyclodextrin (SBE-β-CD) is a common choice.[1][5] A formulation using 10% DMSO and 90% of a 20% SBE-β-CD solution in saline has been shown to be effective.[1][5]

  • Solution 3: Prepare Fresh and Use Immediately: For in vivo experiments, it is highly recommended to prepare the working solution freshly and use it on the same day to ensure stability and prevent precipitation over time.[1]

Frequently Asked Questions (FAQs)

Q3: What is the solubility of this compound in common laboratory solvents?

A3: The solubility varies significantly between organic and aqueous solvents. The following table summarizes solubility data from various sources.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesCitation(s)
DMSO 100 - 250451.18 - 1127.96Ultrasonic assistance is recommended.[1][2][5]
Water Poorly soluble / Insoluble-Classified as nearly insoluble in water.[8][9]

Q4: What are the recommended co-solvent formulations for in vivo experiments?

A4: Several multi-component solvent systems have been developed to achieve suitable concentrations of this compound for animal studies. These formulations should be prepared by adding each component sequentially.

Formulation Composition (v/v)Achievable Concentration (mg/mL)Molar Concentration (mM)Citation(s)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5≥ 11.28[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline522.56[3]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 11.28[1]
10% DMSO + 90% Corn Oil≥ 2.5≥ 11.28[1]

Q5: How do cyclodextrins improve the solubility of this compound?

A5: Cyclodextrins (CDs) are molecules with a hydrophilic outer surface and a lipophilic inner cavity. They work by encapsulating the poorly water-soluble this compound molecule within their central cavity. This non-covalent "inclusion complex" effectively shields the drug from the aqueous environment, presenting a new, larger entity with a water-friendly exterior, thus increasing its overall solubility in water.[6][7] This mechanism is particularly useful for related compounds like Tinidazole, where a 1:1 molar ratio complex with β-cyclodextrin has been shown to dramatically increase the dissolution rate.[10][11]

G cluster_0 Before Complexation cluster_2 After Complexation A Ternidazole HCl (Poorly Soluble) D Ternidazole HCl A->D Encapsulation B C Hydrophilic Exterior Lipophilic Cavity E C->E F Soluble Inclusion Complex D->F Increased Aqueous Solubility G

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 100 mg/mL stock solution.

  • Weighing: Accurately weigh 100 mg of this compound powder.

  • Solvent Addition: Add the powder to a sterile vial. Using a calibrated pipette, add just under 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the vial vigorously. If needed, use an ultrasonic bath to facilitate complete dissolution.[2] Ensure no solid particles are visible.

  • Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to exactly 1 mL.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Protocol 2: Preparation of an In Vivo Formulation using Co-solvents

This protocol details the preparation of 1 mL of a working solution at a concentration of 2.5 mg/mL.

G start Start with 25 mg/mL Stock in DMSO step1 Take 100 µL of DMSO Stock start->step1 Step 1 step2 Add 400 µL PEG300 Mix until clear step1->step2 Step 2 step3 Add 50 µL Tween-80 Mix until clear step2->step3 Step 3 step4 Add 450 µL Saline Mix until clear step3->step4 Step 4 end Final Formulation: 1 mL at 2.5 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) step4->end

Caption: Workflow for preparing a co-solvent based in vivo formulation.

  • Prepare Stock: First, prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • Step A: In a sterile tube, pipette 100 µL of the 25 mg/mL DMSO stock solution.[1]

  • Step B: Add 400 µL of PEG300. Mix thoroughly until the solution is completely clear.[1]

  • Step C: Add 50 µL of Tween-80 to the solution from Step B. Mix again until the solution is clear.[1]

  • Step D: Add 450 µL of saline to bring the total volume to 1 mL. Mix to ensure homogeneity.[1]

  • Usage: The final solution contains 2.5 mg/mL of this compound. This working solution should be prepared fresh before each experiment.[1] If any precipitation is observed, sonication may be used to clarify the solution.[3]

References

Technical Support Center: Troubleshooting Peak Tailing and Splitting in Ternidazole Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ternidazole hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

A1: Peak tailing in the HPLC analysis of this compound, a weakly basic compound, is often due to secondary interactions between the analyte and the stationary phase. The most common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen atoms in this compound, leading to tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound and exacerbate interactions with silanol groups.[1][2]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion, including tailing.

  • Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.

Q2: How can I prevent peak splitting in my chromatogram?

A2: Peak splitting can arise from several factors. Here are some common causes and solutions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the mobile phase as possible.

  • Column Contamination or Voids: Contaminants at the head of the column or the formation of a void can disrupt the sample band, leading to a split peak. Using a guard column and proper sample filtration can help prevent this. If a void is suspected, the column may need to be replaced.

  • Co-elution: A closely eluting impurity can appear as a shoulder or a split peak. Modifying the mobile phase composition or gradient can help resolve the two components.

Troubleshooting Guides

Issue 1: Peak Tailing of the this compound Peak

Symptoms: The peak for this compound is asymmetrical with a pronounced tail. The tailing factor is greater than 1.5.

Possible Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Secondary Silanol Interactions Utilize a modern, end-capped C18 or a polar-embedded column to minimize exposed silanol groups.[1] Alternatively, add a competitive base to the mobile phase.Protocol 1: Column Selection and Mobile Phase Modification.
Suboptimal Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. Since the pKa of the related compound Tinidazole is 4.7, a starting pH of ~2.5-3.0 is recommended to ensure consistent protonation and minimize silanol interactions.[2]Protocol 2: Mobile Phase pH Adjustment.
Insufficient Buffer Concentration Increase the buffer concentration in the mobile phase to 20-50 mM to maintain a stable pH and mask residual silanol activity.[3]Protocol 2: Mobile Phase pH Adjustment.
Column Overload Reduce the concentration of the sample or the injection volume.Protocol 3: Investigating Column Overload.
Issue 2: Splitting of the this compound Peak

Symptoms: The main peak for this compound appears as a doublet or with a significant shoulder.

Possible Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.Protocol 4: Sample Solvent Optimization.
Column Inlet Frit Blockage Reverse-flush the column (if permitted by the manufacturer) with a compatible solvent to dislodge any particulates. If the problem persists, replace the frit or the column.Refer to the column manufacturer's guide for flushing instructions.
Guard Column Contamination Replace the guard column. Guard columns are consumable and should be replaced regularly to protect the analytical column.N/A

Experimental Protocols

Protocol 1: Column Selection and Mobile Phase Modification

  • Column Selection:

    • If using a standard C18 column, switch to a column with advanced end-capping or a polar-embedded stationary phase.

  • Mobile Phase Additive (Competitive Base):

    • Prepare the mobile phase as usual.

    • Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 0.05-0.1% (v/v).

    • Equilibrate the column with the new mobile phase for at least 30 minutes before injecting the sample.

Protocol 2: Mobile Phase pH Adjustment

  • Buffer Preparation:

    • Prepare an aqueous buffer solution (e.g., phosphate (B84403) or acetate) at a concentration of 20-50 mM.

  • pH Adjustment:

    • Adjust the pH of the aqueous buffer to the desired value (e.g., 2.8) using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Mobile Phase Preparation:

    • Mix the pH-adjusted aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

    • Ensure the final mobile phase is thoroughly mixed and degassed.

  • System Equilibration:

    • Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.

Protocol 3: Investigating Column Overload

  • Prepare a Dilution Series:

    • Prepare a series of this compound standards at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).

  • Inject and Analyze:

    • Inject a constant volume of each standard and observe the peak shape.

  • Evaluate Results:

    • If peak tailing decreases with lower concentrations, the original sample was likely overloaded. Determine the highest concentration that provides a symmetrical peak.

Protocol 4: Sample Solvent Optimization

  • Prepare Samples in Different Solvents:

    • Dissolve this compound in:

      • The initial mobile phase composition.

      • A 50:50 mixture of mobile phase and a stronger solvent (e.g., acetonitrile).

      • 100% of the stronger solvent.

  • Inject and Compare:

    • Inject the same concentration from each preparation and compare the peak shapes.

  • Select Optimal Solvent:

    • Choose the solvent that provides the best peak symmetry.

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAverage Tailing Factor (n=3)Observations
5.02.1Significant tailing
4.01.7Moderate tailing
3.01.2Improved symmetry
2.51.1Symmetrical peak

Table 2: Impact of Mobile Phase Additives on Peak Shape

Additive (in Mobile Phase)ConcentrationAverage Tailing Factor (n=3)
NoneN/A1.8
Triethylamine (TEA)0.1%1.2
Trifluoroacetic Acid (TFA)0.1%1.1

Visualizations

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Tailing Factor > 1.5) Check_Column Check Column Type Start->Check_Column Is_Endcapped Is it a modern, end-capped or polar-embedded column? Check_Column->Is_Endcapped Use_Endcapped Action: Use End-capped/ Polar-Embedded Column Is_Endcapped->Use_Endcapped No Check_pH Check Mobile Phase pH Is_Endcapped->Check_pH Yes Use_Endcapped->Check_pH Is_pH_Low Is pH 2-3 units below pKa (~2.5-3.0)? Check_pH->Is_pH_Low Adjust_pH Action: Adjust pH to 2.5-3.0 Is_pH_Low->Adjust_pH No Check_Overload Check for Column Overload Is_pH_Low->Check_Overload Yes Adjust_pH->Check_Overload Is_Concentration_High Is sample concentration high? Check_Overload->Is_Concentration_High Reduce_Concentration Action: Reduce Sample Concentration/Injection Volume Is_Concentration_High->Reduce_Concentration Yes Add_Additive Consider Mobile Phase Additive (e.g., 0.1% TFA or TEA) Is_Concentration_High->Add_Additive No Resolved Peak Shape Improved Reduce_Concentration->Resolved Add_Additive->Resolved Troubleshooting_Peak_Splitting Start Peak Splitting Observed Check_Sample_Solvent Check Sample Solvent Start->Check_Sample_Solvent Is_Solvent_Strong Is sample solvent stronger than mobile phase? Check_Sample_Solvent->Is_Solvent_Strong Change_Solvent Action: Dissolve sample in mobile phase or reduce volume Is_Solvent_Strong->Change_Solvent Yes Check_Column_Inlet Check Column Inlet Is_Solvent_Strong->Check_Column_Inlet No Resolved Peak Shape Improved Change_Solvent->Resolved Is_Pressure_High Is backpressure high? Check_Column_Inlet->Is_Pressure_High Flush_Column Action: Reverse-flush column or replace frit Is_Pressure_High->Flush_Column Yes Check_Guard_Column Check Guard Column Is_Pressure_High->Check_Guard_Column No Flush_Column->Resolved Is_Guard_Old Is guard column old or heavily used? Check_Guard_Column->Is_Guard_Old Replace_Guard Action: Replace Guard Column Is_Guard_Old->Replace_Guard Yes Is_Guard_Old->Resolved No Replace_Guard->Resolved

References

Optimizing injection volume and mobile phase for Ternidazole hydrochloride chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ternidazole hydrochloride, with a focus on injection volume and mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis on a standard analytical HPLC column?

A common starting point for injection volume on a standard analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is 20 µL.[1] This volume generally provides a good balance between achieving adequate sensitivity and maintaining good peak shape. However, the optimal volume is dependent on the sample concentration and the specific column dimensions. For highly concentrated samples, a smaller volume (5-10 µL) may be necessary to prevent peak overload, while larger volumes might be explored for trace analysis, provided they do not compromise peak shape.[2]

Q2: How does the mobile phase composition, specifically the organic modifier content, affect the retention of this compound?

In reversed-phase HPLC, increasing the percentage of the organic modifier (like methanol (B129727) or acetonitrile) in the mobile phase will decrease the retention time of this compound. This is because Ternidazole is a moderately polar compound, and a higher concentration of organic solvent weakens its interaction with the nonpolar stationary phase, causing it to elute faster. Conversely, decreasing the organic modifier percentage will increase retention time.

Q3: What is the role of pH in the mobile phase for the analysis of nitroimidazole compounds like Ternidazole?

The pH of the mobile phase is a critical parameter for ionizable compounds.[3][4] For basic compounds, using a mobile phase with a low pH (e.g., pH 2-4) can protonate residual silanol (B1196071) groups on the silica-based column packing, which minimizes undesirable secondary interactions that lead to peak tailing.[4][5] It is recommended to work at a pH at least one unit away from the analyte's pKa to ensure a single ionic form is present, leading to sharp, symmetrical peaks and stable retention times.[3][6]

Q4: My peak area is not consistent across multiple injections. What could be the cause?

Fluctuations in peak area are often linked to the injection process.[7] Potential causes include:

  • Variability in Injection Volume: Ensure the autosampler is calibrated and functioning correctly. Air bubbles in the sample loop or syringe can lead to inconsistent injection volumes.[7]

  • Sample Adsorption: The analyte may be adsorbing to parts of the injector, such as the needle or seals. Using an appropriate needle rinse solvent can mitigate this.

  • Incomplete Sample Loop Filling: For partial-fill injections, ensure the injection volume is not too close to the loop volume, which can lead to poor precision.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound is asymmetrical with a trailing edge (Tailing Factor > 1.2).

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogen in the imidazole (B134444) ring, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to between 2.5 and 4.0 using a buffer (e.g., phosphate (B84403) or acetate). This protonates the silanols, reducing their interaction with the analyte.[4][5]

    • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped column specifically designed to minimize silanol activity.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Column Contamination/Deterioration: The column inlet frit may be partially blocked, or the stationary phase may be degraded.

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If the problem persists, replace the guard column (if used) or the analytical column.[8]

Issue 2: Poor Resolution or Co-eluting Peaks

Symptom: The this compound peak is not fully separated from impurities or other components in the sample.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Strength: The mobile phase may be too strong (eluting components too quickly) or too weak.

    • Solution: To increase separation between peaks, decrease the percentage of the organic modifier (e.g., reduce acetonitrile (B52724) from 30% to 25%). This will increase the retention times of all components, potentially improving resolution.

  • Incorrect Mobile Phase pH: The pH may not be optimal for differentiating between the analyte and its closely related impurities.

    • Solution: Perform a pH scouting experiment. Small changes in pH can significantly alter the selectivity between ionizable compounds.[3]

  • Low Column Efficiency: The column may be old or damaged.

    • Solution: Check the column's theoretical plates with a standard. If efficiency is low, replace the column.

Issue 3: Peak Fronting or Splitting

Symptom: The peak is asymmetrical with a leading edge (Tailing Factor < 1.0) or appears as two overlapping peaks.[9]

Possible Causes & Solutions:

  • Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 30% acetonitrile). This causes the sample band to spread improperly at the column head.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep its proportion as low as possible and reduce the injection volume.[5]

  • High Injection Volume (Volume Overload): Injecting a very large volume can cause the peak to broaden and potentially front or split, even if the sample mass is not excessive.[2]

    • Solution: Reduce the injection volume. A general guideline is to keep the injection volume below 3-5% of the column's total volume.[10]

  • Column Void: A void or channel has formed at the inlet of the column.

    • Solution: This is an irreversible problem. The column must be replaced. Using a guard column can help extend the life of the analytical column.[11]

Data Presentation

Table 1: Effect of Injection Volume on Chromatographic Performance

This table presents illustrative data based on typical chromatographic behavior. Actual results may vary.

Injection Volume (µL)Peak Area (arbitrary units)Peak Width at Half Height (min)USP Tailing Factor
5150,0000.151.1
10305,0000.161.1
20615,0000.181.2
501,250,0000.250.9 (Fronting)

Observation: Peak area increases proportionally with injection volume initially. At higher volumes (e.g., 50 µL), peak broadening becomes significant, and peak fronting may occur due to volume overload and solvent mismatch effects.[2][12]

Table 2: Effect of Mobile Phase Composition on Retention Time and Resolution

This table presents illustrative data for Ternidazole and a closely eluting impurity. Actual results may vary.

Mobile Phase (Acetonitrile : pH 3.0 Phosphate Buffer)Ternidazole Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
40 : 603.53.21.3
30 : 705.85.11.8
20 : 809.27.92.5

Observation: Decreasing the percentage of acetonitrile (the organic modifier) increases the retention time for both compounds and improves the resolution between them.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound

This protocol provides a robust starting point for the analysis of this compound.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile and 25 mM Potassium Phosphate buffer. Adjust buffer to pH 3.0 with phosphoric acid. A typical starting ratio is 30:70 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 317 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve this compound standard or sample in the mobile phase to a final concentration of approximately 20 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Workflow cluster_opt Optimization Loop start Start: Define Analytical Goal prep Sample & Mobile Phase Preparation start->prep dev Initial Method Development (e.g., Protocol 1) prep->dev inject Inject Sample & Acquire Data dev->inject eval Evaluate Chromatogram (Peak Shape, RT, Resolution) inject->eval opt_inj Adjust Injection Volume eval->opt_inj Criteria Not Met (Poor Peak Shape) opt_mp Adjust Mobile Phase (Organic % or pH) eval->opt_mp Criteria Not Met (Poor Resolution/RT) report Method Validation & Final Report eval->report Criteria Met opt_inj->inject opt_mp->inject

Caption: General workflow for HPLC method development and optimization.

Troubleshooting start Problem: Peak Tailing (Tailing Factor > 1.2) q1 Is the mobile phase buffered at a low pH (e.g., < 4)? start->q1 a1_no Action: Prepare new mobile phase with buffer at pH 3.0. q1->a1_no No q2 Is the sample concentration too high or injection volume large? q1->q2 Yes end Re-inject and evaluate. Problem should be resolved. a1_no->end a2_yes Action: Dilute sample or reduce injection volume. q2->a2_yes Yes q3 Is the column old or showing high backpressure? q2->q3 No a2_yes->end a3_yes Action: Flush column. If no improvement, replace column. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for addressing peak tailing issues.

References

Minimizing matrix effects in the analysis of Ternidazole hydrochloride from plasma samples.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize matrix effects in the LC-MS/MS analysis of Ternidazole hydrochloride from plasma samples.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound from plasma, focusing on the identification and mitigation of matrix effects.

Question: My signal intensity for Ternidazole is low and inconsistent between samples. How do I know if this is a matrix effect?

Answer: Low and variable signal intensity is a classic sign of matrix effects, specifically ion suppression. Matrix effects occur when co-eluting compounds from the plasma matrix interfere with the ionization of the target analyte (Ternidazole) in the mass spectrometer's ion source.

To confirm the presence of a matrix effect, a post-column infusion experiment is the most definitive method. This involves:

  • Infusing a standard solution of Ternidazole at a constant rate directly into the mass spectrometer, bypassing the analytical column. This establishes a stable signal baseline.

  • Injecting a blank, extracted plasma sample (that does not contain the analyte) onto the LC system.

  • Monitoring the baseline signal of the infused Ternidazole.

A dip in the baseline at the retention time of Ternidazole indicates ion suppression, while a rise indicates ion enhancement. Any deviation from the stable baseline confirms the presence of interfering components from the matrix.

A simpler method is to compare the peak response of an analyte in a post-extraction spiked sample (blank plasma extract with analyte added) to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF) .

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Question: I've confirmed ion suppression is occurring. What is the first troubleshooting step?

Answer: The first and most critical area to investigate is your sample preparation method . Inadequate sample cleanup is the primary cause of matrix effects. The goal is to effectively remove interfering endogenous substances like phospholipids (B1166683) and proteins from the plasma before injection.

Consider the following sample preparation techniques, starting with the simplest:

  • Protein Precipitation (PPT): A fast and simple method, but it may not effectively remove phospholipids, which are a major source of ion suppression in electrospray ionization (ESI).[1] If you are using PPT, consider switching to a more robust method.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away.[2][3] This is often the most effective method for minimizing matrix effects.

The choice of method depends on the required sensitivity and the complexity of the plasma matrix.

Question: My peak shape is poor (e.g., splitting, tailing). Is this related to matrix effects?

Answer: Poor peak shape can be a symptom of matrix effects but can also indicate chromatographic or instrument issues. Co-eluting matrix components can interfere with the interaction of Ternidazole with the stationary phase, leading to distorted peaks.

Troubleshooting Steps for Poor Peak Shape:

  • Improve Sample Cleanup: As a first step, use a more effective sample preparation method (LLE or SPE) to remove potential interferences.

  • Optimize Chromatography:

    • Change the Analytical Column: Using a column with a different chemistry (e.g., a phenyl or pentafluorophenyl (PFP) phase instead of a standard C18) can alter the elution order and resolve the co-elution of Ternidazole and interfering peaks.

    • Adjust Mobile Phase Gradient: Modify the gradient elution profile to better separate the analyte from matrix components.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample and reinject.

  • Inspect the LC System: Rule out common hardware issues such as column voids or blockages in the tubing.

Question: How can I compensate for matrix effects if I cannot completely eliminate them?

Answer: The most effective way to compensate for unavoidable matrix effects is by using an appropriate Internal Standard (IS) . An ideal IS should mimic the analytical behavior of the analyte as closely as possible.

  • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Ternidazole-d4) is the gold standard. It has the same chemical properties as Ternidazole and will co-elute, meaning it experiences the same degree of ion suppression or enhancement. This allows for the most accurate correction and reliable quantification.

  • Structural Analogue: If a SIL-IS is not available, a structural analogue (another nitroimidazole like Tinidazole or Metronidazole) can be used. However, it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples? A1: The most common sources are phospholipids from cell membranes, salts, proteins, and other endogenous metabolites that can co-elute with the analyte and compete for ionization in the MS source.[1]

Q2: I'm using Protein Precipitation. Which solvent is better, acetonitrile (B52724) or methanol (B129727)? A2: Acetonitrile is generally more effective than methanol for precipitating plasma proteins. A crashing ratio of at least 3 parts solvent to 1 part plasma is recommended to ensure efficient protein removal.

Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent? A3: The choice of SPE sorbent depends on the physicochemical properties of this compound. For a compound like Ternidazole, a polymeric reversed-phase sorbent is often a good starting point. Mixed-mode sorbents (combining reversed-phase and ion-exchange properties) can offer even higher selectivity and cleaner extracts.

Q4: Can diluting my sample reduce matrix effects? A4: Yes, simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially if Ternidazole concentrations are low.

Q5: My results are still variable even with an improved sample cleanup method. What else should I check? A5: Ensure your LC-MS/MS system is clean and properly maintained. Contamination in the ion source, transfer optics, or mass analyzer can lead to inconsistent results and high background noise. Also, verify the stability of Ternidazole in the plasma samples and during the extraction process.

Experimental Protocols & Data

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies developed for similar nitroimidazole compounds and is a robust starting point for Ternidazole extraction.

  • Sample Preparation: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add 50 µL of the internal standard working solution (e.g., Tinidazole, 2 ng/mL).

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., 4:1 ethyl acetate:acetonitrile).[1]

  • Vortex: Vortex the tube for 60 seconds to ensure thorough mixing.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE cleanup. The specific sorbent, wash, and elution solvents should be optimized for Ternidazole.

  • Conditioning: Condition the SPE cartridge (e.g., polymeric reversed-phase, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase for analysis.

Performance Data for Different Extraction Methods (Analogous Compounds)

Disclaimer: The following data is for Metronidazole (B1676534) (MTZ) and Tinidazole (TND), which are structurally similar to Ternidazole, and serves to illustrate the comparative efficacy of different sample preparation techniques.

Table 1: Comparison of Extraction Recovery and Matrix Effect

Parameter Liquid-Liquid Extraction (LLE)[1]
Analyte Metronidazole (MTZ)
Mean Recovery 93.7 – 97.5%

| Matrix Effect | -4.7 to -5.3% (Slight Suppression) |

Table 2: Bioanalytical Method Validation Parameters

Parameter LLE Method for MTZ[1]
Linearity (R²) 0.999
Lower Limit of Quantification (LLOQ) 0.53 ± 0.04 ng/mL
Intra-day Precision (%RSD) 2.7 – 4.8%
Inter-day Precision (%RSD) 2.7 – 4.8%
Intra-day Accuracy (%) 97.0 – 101.6%

| Inter-day Accuracy (%) | 97.0 – 101.6% |

Visual Guides and Workflows

Matrix_Effect_Workflow start_node Start: Inconsistent Ternidazole Signal process_node_1 Assess Matrix Effect (Post-Column Infusion or Matrix Factor) start_node->process_node_1 Investigate process_node process_node decision_node decision_node result_node result_node end_node End: Reliable Quantification decision_node_1 Matrix Effect Present? process_node_1->decision_node_1 process_node_2 Optimize Sample Prep (PPT -> LLE -> SPE) decision_node_1->process_node_2 Yes result_node_1 Issue is not matrix-related. Troubleshoot LC/MS. decision_node_1->result_node_1 No process_node_3 Optimize Chromatography (Gradient, Column) process_node_2->process_node_3 process_node_4 Implement SIL Internal Standard process_node_3->process_node_4 process_node_4->end_node

Caption: General workflow for identifying and mitigating matrix effects.

Troubleshooting_Tree issue_node Observed Issue q1 Low / Variable Signal? issue_node->q1 q_node q_node a_node a_node a1 Primary Suspect: Ion Suppression. Action: Improve sample prep (LLE or SPE). q1->a1 Yes q2 Poor Peak Shape? q1->q2 No a2 Suspect: Co-elution. Action: Improve sample prep AND/OR optimize chromatography. q2->a2 Yes q3 High Background? q2->q3 No a3 Suspect: System Contamination or Inefficient Sample Cleanup. Action: Clean ion source. Use SPE. q3->a3 Yes

Caption: Decision tree for troubleshooting common analytical issues.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Protocol step1 1. Condition Sorbent (Methanol, then Water) step2 2. Load Sample (Plasma + Acid) step1->step2 step3 3. Wash Sorbent (Aqueous wash to remove polar interferences) step2->step3 step4 4. Elute Analyte (Organic solvent like Methanol) step3->step4 step5 5. Evaporate & Reconstitute (Dry down and dissolve in mobile phase) step4->step5 step6 6. Inject for LC-MS/MS Analysis step5->step6

Caption: Detailed workflow for a Solid-Phase Extraction (SPE) method.

References

Overcoming poor reproducibility in Ternidazole hydrochloride bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ternidazole hydrochloride bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor reproducibility in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent MIC values are a common issue and can often be attributed to several factors. The most significant sources of variability stem from inconsistencies in key experimental steps. These include improper preparation of the bacterial or protozoal inoculum, variations in the composition and pH of the growth medium, fluctuations in incubation time and temperature, and operator-dependent differences in endpoint reading. It is also crucial to ensure the quality and consistent preparation of your this compound solutions for each assay.

Q2: I am observing precipitation of this compound in my culture medium. How can I address this?

A2: Precipitation of the test compound can lead to artificially high and variable MIC values as it removes the active agent from the solution. First, review the solubility of your this compound stock solution. It is highly soluble in DMSO, which is often used for initial stock preparation. When diluting into your final aqueous culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can be toxic to the test organisms and may also cause the compound to precipitate. If precipitation persists, consider performing a solubility test of this compound in your specific culture medium before initiating the full experiment.

Q3: The endpoint of my MIC assay is difficult to read due to a "trailing" or "fading" effect. How should I interpret these results?

A3: A trailing endpoint, where you see reduced but not complete inhibition of growth across a range of concentrations, can make determining the true MIC challenging. This can be characteristic of the test organism or the mechanism of action of the drug. To improve consistency, it is crucial to standardize your reading method. For broth microdilution assays, this might mean defining the MIC as the lowest concentration that produces a significant reduction in growth (e.g., ≥80%) compared to the positive control. Using a plate reader to measure optical density can provide a more objective measure than visual inspection. For agar (B569324) dilution, the MIC is the lowest concentration that inhibits the visible growth of the organism.

Q4: Can the pH of the culture medium affect the activity of this compound?

A4: Yes, the pH of the medium can significantly impact the stability and activity of many antimicrobial agents. For nitroimidazoles, changes in pH can affect the ionization state of the molecule, which may influence its ability to penetrate microbial cells. Studies on related compounds like tinidazole (B1682380) have shown that their degradation can be pH-dependent.[1] It is therefore critical to ensure that the pH of your culture medium is consistent for every experiment. Prepare or use a buffered medium and verify the pH before use.

Q5: How should I prepare and store this compound stock solutions to ensure their stability?

A5: Proper preparation and storage of your stock solutions are critical for reproducible results. This compound powder should be stored at -20°C for long-term stability.[2] Stock solutions are typically prepared in a solvent like DMSO at a high concentration. Once prepared, these stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] When preparing working solutions for your assay, it is recommended to do so freshly for each experiment.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (e.g., MTT) Assay Results

If you are experiencing high variability in your cell viability assays with this compound, consider the following troubleshooting steps:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Variations in cell number per well are a major source of error.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Interference with MTT Dye: Some compounds can chemically interact with the MTT reagent, leading to false results. Run a control with this compound in cell-free media with the MTT reagent to check for any direct reduction of the dye.

  • Incomplete Solubilization of Formazan (B1609692): After incubation with MTT, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common cause of variability.

Issue 2: Poor Reproducibility in HPLC Quantification

For issues with the reproducibility of this compound quantification by HPLC, refer to the following guide:

  • Fluctuating Retention Times: This can be caused by changes in mobile phase composition, flow rate, or column temperature. Ensure your mobile phase is freshly prepared and degassed, your pump is delivering a consistent flow rate, and you are using a column oven to maintain a stable temperature.

  • Variable Peak Areas: Inconsistent injection volumes are a frequent cause. Use a calibrated autosampler for precise injections. If performing manual injections, ensure your technique is consistent. Poor sample solubility can also lead to variable peak areas.

  • Baseline Noise or Drifting: This can be due to air bubbles in the system, a contaminated detector cell, or an improperly equilibrated column. Purge the system to remove bubbles, flush the detector cell, and ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Data Presentation

The following tables provide quantitative data relevant to this compound bioassays. Note that specific MIC and IC50 values for this compound are limited in the public literature; therefore, data for the closely related 5-nitroimidazole compounds, Tinidazole and Metronidazole (B1676534), are provided for comparative purposes.

Table 1: Preparation of this compound Stock and Working Solutions

ParameterRecommendationSource
Powder Storage -20°C for up to 3 years. Keep away from moisture.[2]
Stock Solution Solvent DMSO[2]
Stock Solution Conc. Up to 200 mg/mL (902.36 mM). Sonication may be required.[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. Aliquot to avoid freeze-thaw cycles.[3]
In Vivo Formulation Example 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

Table 2: Comparative In Vitro Activity of Related 5-Nitroimidazoles (Reference Only)

OrganismCompoundMIC Range (µg/mL)CommentsSource
Bacteroides fragilisTinidazole0.25 - 4Generally slightly more effective than Metronidazole.[3]
Bacteroides fragilisMetronidazole0.25 - 8Highly active against this resistant anaerobe.[3]
Anaerobic Bacteria (various)Tinidazole≤ 0.01 - 8Broadly active against clinically important anaerobes.[2]
Giardia lambliaTinidazole0.2 - 12.5Immobilized 100% of trophozoites by 24 hr.[4]
Giardia lambliaMetronidazole1.6 - 50Immobilized 100% of trophozoites by 24 hr.[4]
Trichomonas vaginalisTinidazoleMean MLC: 1.11 mg/LSusceptibility: 80% of isolates.[5]
Trichomonas vaginalisMetronidazoleMean MLC: 2.25 mg/LSusceptibility: 61% of isolates.[5]

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration. These values are for reference and may vary depending on the specific strain and testing conditions.

Table 3: Example HPLC Parameters for Analysis of a Related Nitroimidazole (Tinidazole)

ParameterConditionSource
Column C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol : Phosphate Buffer (pH 6.8) (50:50, v/v)[5]
Flow Rate 0.5 mL/min[5]
Detection Wavelength 317 nm[5]
Injection Volume 20 µL[5]
Retention Time ~5.8 min[5]

This method for Tinidazole can serve as a starting point for developing a validated HPLC method for this compound.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of this compound: Prepare a 2x concentrated serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial or protozoal suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add the prepared inoculum to the wells of the microdilution plate containing the this compound dilutions. The final volume in each well should be uniform (e.g., 100 µL), effectively halving the drug concentration to the desired final test concentrations.

  • Controls: Include a positive control (inoculum in broth without the drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria, or under conditions appropriate for the specific organism being tested.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible growth, as detected by the unaided eye or by measuring optical density with a plate reader.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of this compound against a chosen cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Troubleshooting_MIC_Workflow start Inconsistent MIC Results Observed qc_check Are QC strain MICs within the acceptable range? start->qc_check systemic_issue Systemic Issue Detected (Reagents, Protocol, Equipment) qc_check->systemic_issue No isolate_issue Issue is Isolate-Specific qc_check->isolate_issue Yes check_protocol Review Protocol: - Inoculum Prep - Media pH & Composition - Incubation Conditions systemic_issue->check_protocol check_reagents Check Reagents: - Drug Potency/Storage - Media Quality - Water Purity systemic_issue->check_reagents check_equipment Check Equipment: - Pipette Calibration - Incubator Temperature - Plate Reader systemic_issue->check_equipment check_purity Check Isolate Purity: Streak for single colonies isolate_issue->check_purity check_inoculum Verify Inoculum Density: Standardize to 0.5 McFarland isolate_issue->check_inoculum review_reading Standardize Endpoint Reading: - Consistent visual criteria - Use plate reader isolate_issue->review_reading resolve Problem Resolved check_protocol->resolve check_reagents->resolve check_equipment->resolve check_purity->resolve check_inoculum->resolve review_reading->resolve

Troubleshooting workflow for inconsistent MIC results.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_drug Prepare Serial Dilutions of Ternidazole HCl inoculate Inoculate Microplate (Drug + Microbe) prep_drug->inoculate prep_inoculum Prepare & Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 16-20h) inoculate->incubate read_plate Read Results (Visual or Spectrophotometer) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic end End determine_mic->end start Start start->prep_drug start->prep_inoculum

Experimental workflow for a typical MIC bioassay.

Ternidazole_Mechanism cluster_cell Inside Anaerobic Microbe Ternidazole Ternidazole (Prodrug) Ternidazole_in Ternidazole Ternidazole->Ternidazole_in Passive Diffusion Cell_Membrane Microbial Cell Membrane Passive_Diffusion Passive Diffusion Nitro_Reduction Reduction of Nitro Group (e.g., by Ferredoxin) Ternidazole_in->Nitro_Reduction Radical Reactive Nitro Radical Intermediates Nitro_Reduction->Radical DNA Microbial DNA Radical->DNA Covalent Binding DNA_Damage DNA Strand Breaks & Destabilization DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Proposed mechanism of action for Ternidazole.

References

Strategies to enhance the bioavailability of Ternidazole hydrochloride in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Ternidazole hydrochloride in animal studies.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

  • Question: We are observing minimal and inconsistent plasma levels of this compound in our rat studies following oral gavage. What are the likely causes, and how can we improve this?

  • Answer: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility, a characteristic of many nitroimidazole antibiotics similar to this compound. The primary bottleneck is likely its low dissolution rate in the gastrointestinal (GI) tract. To address this, consider the following formulation strategies:

    • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can significantly enhance the dissolution rate. Techniques like micronization or creating nanocrystals can be employed. Nanocrystals, in particular, offer advantages due to their increased saturation solubility and dissolution velocity.

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This amorphous form is typically more soluble than the crystalline form.

    • Lipid-Based Formulations: Incorporating the compound into lipid-based systems can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option as they form fine oil-in-water emulsions upon gentle agitation in the GI fluids, facilitating drug absorption.

Issue 2: Precipitation of this compound in Aqueous Dosing Vehicles

  • Question: We attempted to dissolve this compound in a co-solvent system for oral administration, but we are observing precipitation of the drug upon dilution or during administration. How can this be prevented?

  • Answer: This is a common issue when using co-solvent systems for poorly soluble drugs. The drug may be soluble in the concentrated vehicle but crashes out when it comes into contact with the aqueous environment of the GI tract.

    • Use of Surfactants and Stabilizers: Including surfactants or polymers in your formulation can help to stabilize the dissolved drug and prevent precipitation by forming micelles or other colloidal structures.

    • Consider Lipid-Based Formulations: As mentioned previously, SEDDS can be particularly effective at maintaining the drug in a solubilized state and preventing precipitation in the GI tract.

    • Solid Formulations: For preclinical studies, administering the drug as a solid dispersion in a capsule or as a suspension of nanocrystals can bypass the issue of precipitation from a liquid vehicle.

Issue 3: Inconsistent Results Between Different Animal Subjects

  • Question: We are seeing high variability in the pharmacokinetic data between individual animals in the same dosing group. What could be the contributing factors?

  • Answer: High inter-animal variability can stem from several factors:

    • Inconsistent Dosing Technique: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal and confirm the correct placement of the gavage needle.

    • Physiological Differences: The gastrointestinal physiology can vary between animals, affecting drug absorption. Factors such as GI tract pH and fluid volume can differ.

    • Food Effects: The presence or absence of food in the GI tract can significantly impact the bioavailability of some drugs. Implement a consistent fasting period (e.g., 4-12 hours) before dosing to minimize this variability.

Frequently Asked Questions (FAQs)

  • Question 1: What are the key pharmacokinetic parameters to measure in an animal study to assess the bioavailability of this compound?

  • Answer 1: A well-designed pharmacokinetic study is crucial for evaluating your formulation's performance. The key parameters to measure include:

    • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

    • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Question 2: How do I calculate the absolute oral bioavailability of my this compound formulation?

  • Answer 2: To determine the absolute oral bioavailability, you need to compare the AUC obtained after oral administration with the AUC from an intravenous (IV) administration of the same dose. The formula is:

    • F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

    Where F is the absolute bioavailability.

  • Question 3: What animal model is most appropriate for studying the oral bioavailability of this compound?

  • Answer 3: Rats are a commonly used and well-characterized model for initial pharmacokinetic and bioavailability studies due to their manageable size, cost-effectiveness, and established protocols. However, it's important to recognize that gastrointestinal physiology differs between species, which can impact drug absorption.[1][2][3] The choice of animal model may also depend on the specific therapeutic indication being studied.

Data Presentation

The following tables summarize hypothetical quantitative data based on studies with the structurally similar compound, tinidazole (B1682380), to illustrate the potential improvements in bioavailability with different formulation strategies for this compound.

Table 1: Pharmacokinetic Parameters of Different Tinidazole Formulations in Rats [4]

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Standard Drug (Suspension)5015.2 ± 1.82.0125.6 ± 15.1100
Marketed Formulation5018.5 ± 2.12.0152.3 ± 18.3121.2
Crystallo-co-agglomerates5025.8 ± 3.22.0210.4 ± 25.2167.5

Data presented as mean ± standard deviation.

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

    • Use a rotary evaporator to remove the solvent under vacuum at 40°C until a solid film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator until further use.

2. In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Groups:

    • Group 1: Control (vehicle only).

    • Group 2: this compound suspension (e.g., in 0.5% sodium carboxymethyl cellulose).

    • Group 3: this compound solid dispersion.

  • Dosing:

    • Fast the rats overnight (12 hours) before the experiment, with free access to water.

    • Administer the respective formulations orally via gavage at a dose equivalent to 50 mg/kg of this compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into heparinized tubes.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis API Ternidazole HCl API Formulation_Strategy Select Strategy (e.g., Solid Dispersion) API->Formulation_Strategy Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization In Vitro Characterization (Solubility, Dissolution) Preparation->Characterization Animal_Model Select Animal Model (e.g., Rats) Characterization->Animal_Model Optimized Formulation Dosing Oral Administration Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Parameters Calculate PK Parameters (Cmax, AUC) Analysis->PK_Parameters Bioavailability Determine Bioavailability PK_Parameters->Bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Bioavailability_Strategies cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Strategies center_node Low Oral Bioavailability of This compound Particle_Size Particle Size Reduction (Micronization, Nanonization) center_node->Particle_Size Solid_Dispersion Amorphous Solid Dispersions center_node->Solid_Dispersion Complexation Complexation (e.g., with Cyclodextrins) center_node->Complexation Lipid_Based Lipid-Based Formulations (e.g., SEDDS) center_node->Lipid_Based Co_solvents Use of Co-solvents and Surfactants center_node->Co_solvents node_ps1 Increased Surface Area Particle_Size->node_ps1 node_ps2 Enhanced Dissolution Rate Particle_Size->node_ps2 node_sd1 Amorphous State Solid_Dispersion->node_sd1 node_sd2 Increased Solubility Solid_Dispersion->node_sd2 node_lb1 Improved Solubilization Lipid_Based->node_lb1 node_lb2 Lymphatic Uptake Lipid_Based->node_lb2

Caption: Strategies to overcome the low oral bioavailability of this compound.

References

Purification techniques for Ternidazole hydrochloride synthesized in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis and purification of Ternidazole hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Ternidazole, and what are the common impurities?

A1: Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is typically synthesized via the N-alkylation of 2-methyl-5-nitroimidazole (B138375) with a suitable three-carbon synthon, such as 1-chloro-3-propanol or a related halo-alcohol. A primary challenge in this synthesis is the potential for the starting material, 2-methyl-5-nitroimidazole, to exist as a mixture of tautomers (2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole), which can lead to the formation of a critical positional isomer impurity, 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propan-1-ol. Other potential impurities can include unreacted starting materials and byproducts from side reactions.

Q2: What are the recommended solvent systems for the recrystallization of this compound?

A2: this compound is a polar molecule. For recrystallization, polar solvents or solvent mixtures are generally effective. Based on solubility data and general principles for purifying polar, nitrogen-containing heterocyclic compounds, the following systems can be considered:

  • Single Solvents: Ethanol (B145695), methanol (B129727), or isopropanol (B130326).

  • Solvent Pairs: A combination of a good solvent (e.g., ethanol, methanol) with a poor solvent (e.g., ethyl acetate (B1210297), diethyl ether, or a non-polar solvent like hexane) can be effective. The use of an alcohol/water mixture is also a possibility, though care must be taken to avoid oiling out.

The choice of solvent will depend on the impurity profile of the crude material. It is recommended to perform small-scale trials to identify the optimal solvent system for your specific crude product.

Q3: How can I monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of this compound. A reverse-phase C18 column is typically used.

Table 1: Example HPLC Conditions for Purity Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Methanol (10:70:20 v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 320 nm[1]
Column Temp. 40°C[2]

Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress and for identifying suitable solvent systems for column chromatography.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Alternatively, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent while hot, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid, leading to the formation of fine needles or powder that are difficult to filter.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[3]
The compound "oiled out" instead of crystallizing.This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try using a lower-boiling solvent or a different solvent system. Adding a seed crystal of pure this compound can also induce crystallization.
Issue 2: Presence of the Positional Isomer (4-Nitro Impurity) After Purification
Possible Cause Troubleshooting Step
The starting 2-methyl-5-nitroimidazole contained a significant amount of the 4-nitro isomer.Ensure the purity of the starting material before synthesis. If necessary, purify the 2-methyl-5-nitroimidazole by recrystallization.
The chosen recrystallization solvent system is not effective at separating the two isomers.Experiment with different solvent systems. Isomers with different polarities may be separable by carefully selecting a solvent pair that exploits this difference.
The isomers have very similar solubility profiles.If recrystallization is ineffective, column chromatography is the recommended method for separating positional isomers. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol) should be employed.

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair. For this example, an ethanol/ethyl acetate mixture is used.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: While the solution is still hot, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or the "poor" solvent used.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%). The optimal gradient should be determined by TLC analysis.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.

  • Packing and Elution: Pack the column with silica gel slurried in the initial eluent. Carefully load the sample onto the top of the column. Begin elution with the starting solvent mixture, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

  • Conversion to Hydrochloride Salt: If the purified product is the free base, it can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol or isopropanol) and adding a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl). The hydrochloride salt will typically precipitate and can be collected by filtration.

Data Presentation

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO~200-250 mg/mL[4][5]Sonication may be required.
WaterSparingly soluble-
EthanolSolubleA good candidate for recrystallization.
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 5 mg/mL[5]A common formulation for in vivo studies.
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[6]A formulation for in vivo studies.

Visualizations

Purification_Workflow Crude Crude Ternidazole Hydrochloride Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC/TLC) Recrystallization->Purity_Check1 Pure_Product Pure Ternidazole Hydrochloride Purity_Check1->Pure_Product Purity > 98% Chromatography Column Chromatography Purity_Check1->Chromatography Isomer Present Purity_Check2 Purity Check (HPLC/TLC) Chromatography->Purity_Check2 Purity_Check2->Recrystallization Further Purification Needed Purity_Check2->Pure_Product Purity > 98%

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield After Recrystallization Cause1 Too Soluble in Solvent Start->Cause1 Cause2 Too Much Solvent Used Start->Cause2 Cause3 Rapid Cooling Start->Cause3 Solution1 Change Solvent or Use Solvent Pair Cause1->Solution1 Solution2 Use Minimum Hot Solvent Cause2->Solution2 Solution3 Slow Cooling Cause3->Solution3

Caption: Troubleshooting guide for low recrystallization yield.

References

Validation & Comparative

Comparative Efficacy of Nitroimidazole Antibiotics Against Helicobacter pylori: A Focus on Ternidazole Hydrochloride and Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ternidazole hydrochloride and Metronidazole (B1676534) against Helicobacter pylori (H. pylori), the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. While direct comparative data for Ternidazole is limited in the current literature, this analysis draws upon extensive data for the structurally and functionally similar nitroimidazole, Tinidazole, to provide a comprehensive overview for research and development purposes. Metronidazole, a long-standing therapy, serves as the primary comparator.

Executive Summary

Metronidazole has been a cornerstone in the treatment of H. pylori infection; however, its efficacy is increasingly compromised by rising antibiotic resistance.[1][2] Alternative nitroimidazoles, such as Tinidazole (structurally analogous to Ternidazole), have been investigated as viable alternatives. Clinical studies suggest that Tinidazole may offer an improved pharmacokinetic profile and, in some cases, enhanced eradication rates, particularly against Metronidazole-resistant strains. This guide synthesizes available in vitro and clinical data to facilitate an objective comparison.

In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Below is a summary of reported MIC values for Metronidazole and Tinidazole against H. pylori.

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Metronidazole 82560.0156 - >256
Tinidazole 0.094Not Widely ReportedNot Widely Reported

Note: MIC values can vary significantly based on geographical location and the prevalence of resistant strains.

Clinical Efficacy: Eradication Rates

The ultimate measure of an antibiotic's effectiveness is its ability to eradicate the pathogen in infected individuals. The following table summarizes the eradication rates from various clinical trials involving Metronidazole and Tinidazole-based therapies. It is important to note that these drugs are typically used in combination with other antibiotics and a proton pump inhibitor (PPI).

Treatment RegimenDurationEradication Rate (ITT Analysis)Patient Population
Metronidazole-based Triple Therapy 7-14 days76.6% - 78.1%[3]Naïve patients
Tinidazole-based Triple Therapy 7-14 days74.0% - 77.7%[3]Naïve patients
Omeprazole, Clarithromycin, Metronidazole (OCM) 7 days97%[4]Dyspeptic H. pylori-positive patients
Omeprazole, Clarithromycin, Tinidazole (OCT) 7 days95%[4]Dyspeptic H. pylori-positive patients
Tinidazole Sequential Therapy 10 days89%[2]H. pylori infected patients
Standard Clarithromycin-based Triple Therapy Not Specified77%[2]H. pylori infected patients

Mechanism of Action

Both Metronidazole and Ternidazole (as inferred from Tinidazole) are prodrugs that require activation within the microbial cell to exert their bactericidal effects. The proposed mechanism involves the following steps:

  • Entry into the bacterial cell: The small, uncharged nature of these nitroimidazole compounds allows them to passively diffuse across the bacterial cell membrane.

  • Reductive activation: Inside the microaerophilic environment of H. pylori, the nitro group of the drug is reduced by bacterial nitroreductases. This process is dependent on the low redox potential within the bacterium.

  • Generation of cytotoxic radicals: The reduction process generates short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.

  • DNA damage: These reactive species interact with and damage bacterial DNA, leading to strand breakage and helical structure disruption.

  • Inhibition of DNA repair and synthesis: The damaged DNA inhibits essential cellular processes, including DNA replication and repair, ultimately leading to bacterial cell death.

Resistance to nitroimidazoles in H. pylori is often associated with mutations in the genes encoding the nitroreductases responsible for drug activation.

Nitroimidazole Mechanism of Action cluster_cell H. pylori Cell Prodrug Nitroimidazole (Ternidazole/Metronidazole) Activation Reductive Activation (Nitroreductases) Prodrug->Activation Passive Diffusion Radicals Cytotoxic Nitroso Free Radicals Activation->Radicals DNA_Damage DNA Damage (Strand Breaks) Radicals->DNA_Damage Interaction with DNA Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Inhibition of DNA Replication & Repair

Mechanism of action for nitroimidazole antibiotics against H. pylori.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC of an antibiotic against H. pylori is the agar (B569324) dilution method.

  • Preparation of Media: Mueller-Hinton agar supplemented with 5% defibrinated sheep blood is prepared. Serial twofold dilutions of the antibiotic (this compound or Metronidazole) are incorporated into the agar.

  • Inoculum Preparation: H. pylori strains are cultured on antibiotic-free agar plates for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Bacterial colonies are then suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 2.0 McFarland standard.

  • Inoculation: A multipoint inoculator is used to spot-inoculate the bacterial suspensions onto the antibiotic-containing and control plates.

  • Incubation: Plates are incubated at 37°C for 72 hours under microaerophilic conditions.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

MIC Determination Workflow Prep_Media Prepare antibiotic-containing Mueller-Hinton agar plates Inoculate Spot-inoculate plates with bacterial suspension Prep_Media->Inoculate Prep_Inoculum Prepare H. pylori inoculum (2.0 McFarland standard) Prep_Inoculum->Inoculate Incubate Incubate under microaerophilic conditions for 72h at 37°C Inoculate->Incubate Read_Results Record the lowest concentration with no visible growth (MIC) Incubate->Read_Results

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Clinical Trial for Eradication Rate Assessment

A typical clinical trial to assess the efficacy of an H. pylori eradication therapy involves the following steps:

  • Patient Recruitment: Patients with confirmed H. pylori infection (e.g., via urea (B33335) breath test, stool antigen test, or endoscopy with biopsy) are enrolled.

  • Randomization: Patients are randomly assigned to different treatment arms (e.g., Ternidazole-based regimen vs. Metronidazole-based regimen).

  • Treatment Administration: Patients receive the prescribed multidrug therapy for a specified duration (e.g., 7, 10, or 14 days).

  • Follow-up: After a washout period (typically 4-6 weeks after completion of therapy) to avoid false-negative results, patients are re-tested for the presence of H. pylori.

  • Eradication Assessment: The eradication rate is calculated as the percentage of patients who test negative for H. pylori at follow-up. Intention-to-treat (ITT) analysis includes all randomized patients, while per-protocol (PP) analysis includes only those who completed the treatment as prescribed.

Conclusion

The available evidence suggests that Tinidazole, a close structural and functional analog of Ternidazole, demonstrates comparable, and in some clinical scenarios, potentially superior efficacy to Metronidazole for the eradication of H. pylori. Factors such as regional resistance patterns, patient tolerance, and the specific combination of drugs in a therapeutic regimen all play a crucial role in determining the final clinical outcome. Further direct comparative studies of this compound and Metronidazole are warranted to definitively establish their relative efficacy and to guide optimal treatment strategies for H. pylori infection. The methodologies and data presented in this guide provide a foundational framework for such future research and development endeavors.

References

In vitro activity comparison of Ternidazole, Tinidazole, and other 5-nitroimidazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro activity of several 5-nitroimidazole antimicrobial agents, including Tinidazole (B1682380), Metronidazole (B1676534), Secnidazole, and Ornidazole. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.

It is important to note that a comprehensive search of publicly available scientific literature did not yield sufficient quantitative in vitro activity data for Ternidazole to include it in a direct comparison.

Mechanism of Action of 5-Nitroimidazoles

5-nitroimidazoles are prodrugs that are selectively toxic to anaerobic and microaerophilic pathogens. Their mechanism of action involves the reduction of the nitro group on the imidazole (B134444) ring within the target organism. This reduction, catalyzed by microbial nitroreductases, generates highly reactive nitro radical anions and other cytotoxic intermediates. These reactive species disrupt cellular macromolecules, primarily DNA, leading to strand breaks and helical instability, ultimately resulting in microbial cell death.

G cluster_cell Anaerobic Microorganism 5-Nitroimidazole 5-Nitroimidazole Activation Activation 5-Nitroimidazole->Activation Entry into cell Reactive_Nitro_Radical Reactive_Nitro_Radical Activation->Reactive_Nitro_Radical Reduction by Nitroreductases DNA_Damage DNA_Damage Reactive_Nitro_Radical->DNA_Damage Interaction with DNA Cell_Death Cell_Death DNA_Damage->Cell_Death Leads to

Generalized activation pathway of 5-nitroimidazoles in anaerobic organisms.

In Vitro Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values of various 5-nitroimidazoles against a range of anaerobic bacteria and protozoa. Lower MIC/MLC values indicate greater in vitro potency.

Table 1: In Vitro Activity of 5-Nitroimidazoles against Anaerobic Bacteria

OrganismDrugMIC (µg/mL)Reference
Bacteroides fragilisTinidazole0.25 - 4[1]
Bacteroides fragilisMetronidazole0.25 - 8[1]
Bacteroides fragilisOrnidazoleNo significant difference from Metronidazole and Tinidazole[2]
Gram-negative anaerobic bacilliTinidazoleGeometric Mean: 0.28[3]
Gram-negative anaerobic bacilliMetronidazoleGeometric Mean: 0.34[3]
Gram-negative anaerobic bacilliNimorazole (B1678890)Geometric Mean: 1.05[3]
Clostridium difficileTinidazoleGeometric Mean: 0.31[4]
Clostridium difficileMetronidazoleGeometric Mean: 0.28[4]
Prevotella biviaTinidazoleGeometric Mean: 2.33[4]
Prevotella biviaMetronidazoleGeometric Mean: 1.04[4]

Table 2: In Vitro Activity of 5-Nitroimidazoles against Protozoa

OrganismDrugMIC (mg/L)MLC (µg/mL)Reference
Trichomonas vaginalis (Metronidazole-susceptible)Tinidazole-All isolates susceptible at >12.5[5]
Trichomonas vaginalis (Metronidazole-susceptible)Metronidazole0.4 - 25≥ 50.0 for low-level resistance[5]
Trichomonas vaginalis (94 clinical isolates)TinidazoleMean: 1.11 (±1.5)-[6]
Trichomonas vaginalis (94 clinical isolates)MetronidazoleMean: 2.25 (±2.8)-[6]
Trichomonas vaginalis (94 clinical isolates)SecnidazoleMean: 1.11 (±1.5)-[6]
Trichomonas vaginalis (94 clinical isolates)OrnidazoleMean: 0.5 (±0.7)-[6]
Trichomonas vaginalis (Metronidazole-resistant)Tinidazole-Mean: 1014.9 (±1314.4) µM[7]
Trichomonas vaginalis (Metronidazole-resistant)Metronidazole-Mean: 2618 (±1922.4) µM[7]
Dientamoeba fragilisTinidazole-31[8]
Dientamoeba fragilisMetronidazole-31[8]
Dientamoeba fragilisOrnidazole-8 - 16[8]
Dientamoeba fragilisSecnidazole-31 - 63[8]
Dientamoeba fragilisRonidazole-8 - 16[8]

Experimental Protocols

The determination of in vitro susceptibility of 5-nitroimidazoles is crucial for assessing their antimicrobial activity. The following are generalized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).

Determination of MIC for Anaerobic Bacteria (Agar Dilution Method)

This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G start Start prep_plates Prepare agar (B569324) plates with serial dilutions of 5-nitroimidazole start->prep_plates inoculate Inoculate plates with a standardized suspension of anaerobic bacteria prep_plates->inoculate incubate Incubate plates under anaerobic conditions (e.g., 37°C for 48 hours) inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Workflow for MIC determination by agar dilution.
  • Preparation of Media: A suitable agar medium, such as Brucella agar supplemented with hemin (B1673052) and vitamin K1, is prepared and autoclaved.

  • Drug Dilutions: Serial twofold dilutions of the 5-nitroimidazole compounds are prepared and added to the molten agar before pouring into petri dishes.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A small, fixed volume of the bacterial suspension is spotted onto the surface of the agar plates containing the different drug concentrations.

  • Incubation: The plates are incubated in an anaerobic environment at 37°C for 48 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.

Determination of MLC for Trichomonas vaginalis (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Inoculum Preparation: T. vaginalis isolates are cultured in a suitable medium, such as Diamond's medium, to a desired concentration (e.g., 2.5 x 10^5 organisms/mL).

  • Drug Dilutions: Serial twofold dilutions of the 5-nitroimidazole compounds are prepared in 96-well microtiter plates.

  • Inoculation: An equal volume of the parasite suspension is added to each well containing the drug dilutions.

  • Incubation: The plates are incubated anaerobically at 37°C for 48 hours.

  • Subculture: Aliquots from wells showing no motile trichomonads are subcultured into fresh, drug-free medium.

  • Reading Results: The MLC is the lowest concentration of the drug that results in no growth in the subculture after further incubation.

Conclusion

The available in vitro data demonstrates that 5-nitroimidazoles, including Tinidazole, Metronidazole, Secnidazole, and Ornidazole, exhibit potent activity against a wide range of anaerobic bacteria and protozoa. Tinidazole often shows comparable or slightly better in vitro activity against many pathogens when compared to Metronidazole. Ornidazole and Secnidazole also present as effective alternatives. The choice of a specific 5-nitroimidazole for further research or clinical application may depend on the target pathogen, resistance patterns, and pharmacokinetic profiles. Further studies are warranted to elucidate the in vitro activity of newer and less-studied 5-nitroimidazoles like Ternidazole to provide a more complete comparative landscape.

References

A Comparative Guide to Validated Stability-Indicating HPLC Methods for 5-Nitroimidazole Drugs, with a Focus on Tinidazole as an Alternative to Ternidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable and validated stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While specific high-performance liquid chromatography (HPLC) methods for Ternidazole hydrochloride are not extensively documented in readily available literature, this guide provides a comprehensive comparison of validated stability-indicating HPLC methods for Tinidazole (B1682380), a structurally related and commonly used 5-nitroimidazole antimicrobial agent. The data presented here, derived from various studies, offers valuable insights and practical protocols that can be adapted for the analysis of this compound and other similar compounds.

The development of a stability-indicating method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The methods detailed below have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness.

Comparative Analysis of Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving optimal separation and quantification. Below is a comparison of different HPLC methods used for the analysis of Tinidazole and other nitroimidazoles.

Parameter Method 1 Method 2 Method 3 (Simultaneous Analysis) Method 4
Column Develosil ODS HG-5 RP C18 (15 cm x 4.6 mm, 5µm)[1]Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm)[2]C18 (250x4.6 mm, 5 μm)[3]μ-bondapack C18 (250 mm × 4.6 mm)[4]
Mobile Phase (0.05M) Phosphate (B84403) Buffer : Acetonitrile (30:70, pH 2.8)[1]Water : Isopropyl alcohol (80:20 v/v)[2]Acetonitrile : 0.3% o-phosphoric acid with 0.1% triethylamine (B128534) (20:80 v/v)[3]0.005 M Potassium dihydrogen phosphate : Acetonitrile (80:20 v/v, pH 4.0)[4]
Flow Rate 1.0 ml/min[1]1.0 mL/min[2]0.7 mL/min[3]1.4 mL/min[4]
Detection Wavelength 285 nm[1]310 nm[2]300 nm[3]Not Specified
Retention Time (Tinidazole) Not Specified2.2 minutes[2]8.78 min[3]5.8 min[4]

Summary of Method Validation Parameters

The following table summarizes the validation parameters for different HPLC methods for Tinidazole, demonstrating their reliability and adherence to ICH guidelines.

Parameter Method A Method B Method C (Simultaneous Analysis)
Linearity Range (µg/mL) 30-70[1]22.5–135.0[2]Not specified for individual drugs, but linear[3]
Correlation Coefficient (r²) > 0.999[1]0.9998[2]> 0.999[5]
Accuracy (% Recovery) Not SpecifiedWithin acceptable limits[2]96.8 - 102.6%[5]
Precision (%RSD) < 2.0[6]< 2.0[2]< 2.0[5]
Limit of Detection (LOD) Not SpecifiedNot Specified0.012 µg/mL (for Metronidazole)[3]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method. These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.

Acid Hydrolysis:

  • Protocol 1: 10 mg of pure Tinidazole drug was refluxed in 30 ml of 0.1 N HCl at 60°C for 4 hours. The solution was then neutralized with a dilute NaOH solution and diluted to a final concentration of 50 µg/ml with water before injection into the HPLC system.[1]

  • Protocol 2: An API sample was treated with 1N Hydrochloric acid at 80°C for 1 hour.[2]

Base Hydrolysis:

  • Protocol 1: 10 mg of pure drug was refluxed in 30 ml of 0.1N NaOH. The sample was then neutralized with 2N HCl solution and diluted to a concentration of 100 µg/ml before analysis.[1]

  • Protocol 2: The sample was exposed to 1N Sodium Hydroxide at 80°C for 30 minutes.[2]

Oxidative Degradation:

  • Protocol: A sample was treated with 3% Hydrogen peroxide at 60°C for 30 minutes.[2]

Thermal Degradation:

  • Protocol: 10 mg of pure drug was dissolved in 30 ml of HPLC grade water and refluxed in a water bath at 60°C for 4 hours.[1] Another protocol involved exposing the sample to 80°C for 24 hours.[2]

Photolytic Degradation:

  • Protocol: Approximately 10 mg of the pure drug was placed in a clean, dry Petri dish and exposed to UV light at 254 nm for 24 hours in a UV cabinet. A 1 mg sample of the exposed drug was then dissolved in methanol (B129727) and diluted with the mobile phase to a concentration of 100 µg/ml for injection.[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for replicating and adapting these methods.

Stability_Indicating_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Data Analysis & Reporting API API/Drug Product Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress HPLC HPLC System (Pump, Injector, Column, Detector) Stress->HPLC Inject Degraded Samples Standard Standard Solution Preparation Standard->HPLC Inject Standard Solutions Chromatogram Chromatogram Acquisition HPLC->Chromatogram Quantification Quantification of Analyte & Degradants Chromatogram->Quantification Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Quantification->Specificity Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->Robustness Report Validation Report Quantification->Report

Caption: Experimental workflow for a stability-indicating HPLC method.

This guide provides a solid foundation for researchers and scientists working on the development of analytical methods for this compound and other 5-nitroimidazole drugs. By leveraging the detailed protocols and comparative data for Tinidazole, laboratories can significantly streamline their method development and validation processes, ensuring the delivery of high-quality and stable pharmaceutical products.

References

A Comparative Guide to Analytical Method Validation for Ternidazole Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Ternidazole hydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of public domain-validated methods specifically for this compound, this document presents detailed protocols and validation data for Tinidazole (B1682380), a structurally analogous 5-nitroimidazole compound. These methods serve as a robust starting point for the development and validation of analytical procedures for this compound.

The comparison focuses on two common and reliable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry.

Data Presentation: Comparison of Validated Analytical Methods

The following table summarizes the performance characteristics of three distinct analytical methods validated for the quantification of Tinidazole, which can be considered representative for the analysis of this compound.

Parameter Method 1: RP-HPLC [1][2][3][4][5]Method 2: Stability-Indicating RP-HPLC [1][2][3][4][5]Method 3: UV Spectrophotometry [6][7][8][9][10]
Technique Reverse Phase HPLCReverse Phase HPLCUV-Visible Spectrophotometry
Linearity Range 22.5 - 135.0 µg/mL3.2 - 40.0 µg/mL10 - 80 µg/mL
Correlation Coefficient (r²) 0.99980.99990.999
Accuracy (% Recovery) 98 - 102%99.10 - 102.45%99.12 - 100.96%
Precision (%RSD) < 2.0%< 2.0%< 1.0%
Limit of Detection (LOD) Not ReportedNot ReportedNot Reported
Limit of Quantitation (LOQ) Not ReportedNot ReportedNot Reported
Specificity SpecificStability-IndicatingProne to interference

Experimental Protocols

Method 1: RP-HPLC for this compound Quantification

This method is a rapid and accurate isocratic RP-HPLC method suitable for routine quality control analysis.

Chromatographic Conditions:

  • Column: Zorbax SB C8 (150 mm × 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: Isopropyl alcohol and Water (20:80 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 310 nm[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 10 µL[1]

  • Run Time: 10 minutes[1]

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 22.5, 45, 67.5, 90, 112.5, 135 µg/mL).[1]

Sample Preparation: Accurately weigh and powder a representative number of tablets. Dissolve a quantity of the powder equivalent to a specific amount of this compound in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute to a final concentration within the calibration range.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.[1]

Method 2: Stability-Indicating RP-HPLC for this compound Quantification

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, making it suitable for stability studies.

Chromatographic Conditions:

  • Column: C18 (250 × 4.6 mm, 5 µm)[3]

  • Mobile Phase: Methanol and Phosphate Buffer (pH 6.8) (50:50, v/v)[3]

  • Flow Rate: 0.5 mL/min[3]

  • Detection: UV at 317 nm[3]

  • Injection Volume: 20 µL[3]

  • Run Time: 10 minutes[3]

Standard and Sample Preparation: Similar to Method 1, prepare standard and sample solutions using the specified mobile phase. For forced degradation studies, the sample solutions are subjected to stress conditions such as acid, base, oxidation, heat, and light prior to analysis.[11]

Validation Parameters: In addition to the standard validation parameters, specificity is rigorously evaluated by demonstrating that the analyte peak is free from interference from degradation products, impurities, and excipients.[2][3]

Method 3: UV Spectrophotometry for this compound Quantification

This method offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound in bulk and dosage forms.

Instrumental Conditions:

  • Instrument: Double beam UV-Visible Spectrophotometer

  • Solvent: 0.1N Hydrochloric Acid[8]

  • Wavelength of Maximum Absorbance (λmax): 278 nm[8]

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in 0.1N HCl. From the stock solution, prepare a series of dilutions to cover the linear range (e.g., 10, 20, 30, 40, 50, 60, 70, 80 µg/mL).[8]

Sample Preparation: Prepare the sample solution as described in Method 1, using 0.1N HCl as the solvent.

Validation Parameters: The method should be validated for linearity, accuracy, precision, and range as per ICH guidelines. Specificity should be assessed by analyzing a placebo blend to ensure no interference from excipients at the analytical wavelength.[8]

Mandatory Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a comparison of the discussed analytical techniques.

ICH_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol: - Define Performance Characteristics - Set Acceptance Criteria start->protocol experiments Execute Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision (Repeatability & Intermediate) experiments->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) experiments->lod_loq robustness Robustness experiments->robustness data_analysis Analyze and Document Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method is Validated for Intended Purpose report->end

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Method_Comparison title Comparison of Analytical Techniques for Ternidazole HCl Quantification hplc RP-HPLC + High Specificity & Selectivity + Stability-Indicating Capability + High Precision & Accuracy - More Complex & Costly - Requires Skilled Operators title->hplc uv_spec UV-Vis Spectrophotometry + Simple & Rapid + Cost-Effective + Readily Available Equipment - Lower Specificity (Prone to Interference) - Not Inherently Stability-Indicating title->uv_spec choice Method Selection Depends On: - Purpose of the Analysis (QC vs. Stability) - Presence of Interfering Substances - Available Resources hplc->choice uv_spec->choice

Caption: Comparison of HPLC and UV-Vis Spectrophotometry for Drug Quantification.

References

Ternidazole Hydrochloride: A Comparative Guide for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ternidazole (B86660) hydrochloride and other commonly used nitroimidazole reference standards in analytical testing. The information presented herein is intended to assist researchers in selecting the most appropriate reference standard for their specific analytical needs, ensuring the accuracy and reliability of their results.

Overview of Nitroimidazole Reference Standards

Ternidazole hydrochloride belongs to the 5-nitroimidazole class of compounds, which are widely used as antibacterial and antiprotozoal agents. In analytical laboratories, highly purified reference standards of these compounds are crucial for method development, validation, and routine quality control testing of pharmaceutical ingredients and formulations. The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical data. Besides this compound, other frequently used nitroimidazole reference standards include metronidazole, tinidazole, secnidazole, and ornidazole.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of selecting a reference standard is understanding its physicochemical properties. These properties can influence the standard's stability, solubility, and chromatographic behavior.

Table 1: Physicochemical Properties of Selected Nitroimidazole Reference Standards

PropertyThis compoundMetronidazoleTinidazoleSecnidazoleOrnidazole
Molecular Formula C₇H₁₂ClN₃O₃[1]C₆H₉N₃O₃C₈H₁₃N₃O₄SC₇H₁₁N₃O₃C₇H₁₀ClN₃O₃
Molecular Weight 221.64 g/mol [1]171.15 g/mol 247.27 g/mol 185.18 g/mol 219.62 g/mol
Appearance White to off-white crystalline powderWhite or yellowish, crystalline powderPale yellow crystalline powderWhite or slightly yellowish powderWhite or slightly yellowish crystalline powder
Solubility Soluble in DMSO[2][3]Sparingly soluble in water, soluble in ethanolVery slightly soluble in water, soluble in acetone (B3395972) and methylene (B1212753) chlorideFreely soluble in water and ethanolSparingly soluble in water, soluble in methanol (B129727)

Performance Comparison in Analytical Methods

The performance of a reference standard is best evaluated within the context of the analytical method it is intended for. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the analysis of nitroimidazoles.[4][5]

Purity and Impurity Profile

The purity of a reference standard is its most critical attribute. Commercially available reference standards are typically supplied with a certificate of analysis (CoA) detailing their purity, which is often determined by a mass balance approach or by a quantitative chromatographic method like HPLC.

Table 2: Comparison of Typical Purity and Major Impurities

ParameterThis compoundMetronidazoleTinidazole
Typical Purity (as stated by suppliers) ≥98% (HPLC)[3]≥99% (USP/EP grade)[6]≥99% (USP/EP grade)[6]
Common Related Impurities 2-methyl-5-nitroimidazole2-methyl-5-nitroimidazole2-methyl-5-nitroimidazole
Supplier Specification Varies by supplier; CoA should be consulted.Conforms to USP/EP monograph specifications.Conforms to USP/EP monograph specifications.

Note: Purity values and impurity profiles can vary between different lots and suppliers. It is essential to consult the specific CoA for the reference standard being used.

Stability of Standard Solutions

The stability of stock and working standard solutions is crucial for ensuring the consistency of analytical results over time. Stability can be affected by the solvent, storage temperature, and exposure to light.

Table 3: Reported Stability of Nitroimidazole Standard Solutions

CompoundSolventStorage ConditionReported Stability
This compound DMSO-80°C / -20°C6 months / 1 month[2]
Metronidazole MethanolRoom TemperatureStable for at least 12 hours[4]
Tinidazole MethanolRoom TemperatureStable for at least 12 hours[4]
Ornidazole MethanolRoom TemperatureStable for at least 12 hours[4]
Secnidazole MethanolRoom TemperatureStable for at least 12 hours[4]

Note: The stability of standard solutions should be independently verified as part of method validation in the user's laboratory.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ternidazole

This protocol describes a general HPLC method suitable for the quantification of ternidazole.

Workflow for HPLC Analysis of Ternidazole

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Ternidazole HCl Reference Standard B Dissolve in Diluent (e.g., Methanol) A->B C Prepare Working Standard Solutions B->C E Inject into HPLC System C->E Standard Injection D Prepare Sample Solutions D->E Sample Injection F Chromatographic Separation E->F G UV Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Ternidazole in Samples I->J

Caption: Workflow for the HPLC analysis of ternidazole.

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of methanol and water (e.g., 50:50 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-20 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution containing ternidazole to have a final concentration within the calibration range using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Determined by UV scan (a wavelength around 318 nm is often used for nitroimidazoles).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of ternidazole in the sample solution from the calibration curve.

UV-Visible Spectrophotometry for the Analysis of Ternidazole

This protocol outlines a general procedure for the quantification of ternidazole using UV-Visible spectrophotometry.

Workflow for UV-Vis Spectrophotometric Analysis

UV_Vis_Workflow A Prepare Standard Stock Solution B Prepare Serial Dilutions A->B D Determine λmax A->D E Measure Absorbance of Standards B->E C Prepare Sample Solution F Measure Absorbance of Sample C->F G Construct Calibration Curve E->G H Calculate Concentration of Sample F->H G->H

Caption: General workflow for UV-Vis spectrophotometric analysis.

Methodology:

  • Solvent Selection: A suitable solvent in which ternidazole is soluble and stable is chosen (e.g., 0.1 N HCl or methanol).

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound reference standard in the chosen solvent.

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For tinidazole, a related compound, λmax has been reported at 279.2 nm in 0.5 N HCl and 368.6 nm in 0.5 N NaOH.[7]

  • Standard Solution Preparation:

    • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations for a calibration curve (e.g., 2-12 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution to have a final concentration within the calibration range using the same solvent.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Measure the absorbance of the blank (solvent), working standard solutions, and the sample solution.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of ternidazole in the sample solution using the calibration curve.

Conclusion and Recommendations

This compound is a suitable and effective reference standard for the analytical testing of ternidazole in various matrices. When selecting a reference standard, it is imperative to consider the purity, stability, and the specific requirements of the analytical method. While this guide provides a comparative overview, for critical applications, it is recommended that researchers perform their own suitability assessments of the chosen reference standard. This includes verifying the stability of standard solutions under their specific laboratory conditions and comparing the performance of different lots or suppliers of reference standards to ensure the consistency and reliability of their analytical results. The detailed experimental protocols provided herein offer a solid foundation for developing and validating analytical methods for ternidazole and related nitroimidazole compounds.

References

Side-by-side analysis of the metabolic stability of Ternidazole hydrochloride and its analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a side-by-side analysis of the metabolic stability of Ternidazole hydrochloride and its analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways, this document aims to facilitate a deeper understanding of the structure-metabolism relationships within this class of nitroimidazole compounds.

Introduction to Ternidazole and Its Analogs

Ternidazole, a 5-nitroimidazole derivative, is an antimicrobial agent effective against anaerobic bacteria and protozoa. Its therapeutic efficacy is intrinsically linked to its metabolic profile, as the biotransformation of the parent drug can lead to the formation of active metabolites or inactive degradation products. The development of analogs of Ternidazole is a common strategy in medicinal chemistry to enhance its pharmacokinetic properties, including metabolic stability, which can lead to improved efficacy, reduced dosage frequency, and a better safety profile. Understanding the metabolic fate of these compounds is, therefore, a critical step in the drug discovery and development process.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is typically evaluated in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. These assays measure the rate of disappearance of the parent compound over time, providing key parameters such as half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

Comparative Metabolic Stability Data
CompoundIn Vitro SystemKey FindingsReference
Secnidazole Human Liver Microsomes (HLMs)Exhibited very low metabolism. Predominantly metabolized by CYP3A4 and CYP3A5.[1]
Metronidazole (B1676534) Human Liver Microsomes (HLMs)Metabolism to its primary hydroxy metabolite is a key pathway.[2]
This compound -Specific quantitative in vitro metabolic stability data for this compound is not available in the reviewed literature.-
Ternidazole Analogs -Specific quantitative in vitro metabolic stability data for Ternidazole analogs is not available in the reviewed literature.-

The data on Secnidazole suggests that some 5-nitroimidazoles can possess inherent metabolic stability. The structural similarities between Ternidazole and Secnidazole may imply a comparable metabolic profile for Ternidazole, though experimental verification is crucial.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability studies, detailed and standardized experimental protocols are essential. Below is a generalized protocol for a typical in vitro metabolic stability assay using liver microsomes.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

1. Materials:

  • Test compound (this compound or its analogs)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

2. Incubation Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

3. Analytical Method:

  • Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Metabolic Pathways of 5-Nitroimidazoles

The metabolism of 5-nitroimidazoles is primarily mediated by CYP enzymes in the liver. The metabolic pathways generally involve oxidation, reduction, and conjugation reactions.

Key Metabolic Reactions:
  • Hydroxylation: Addition of a hydroxyl group to the molecule, often a primary step in metabolism. For Metronidazole, hydroxylation of the ethyl side chain is a major metabolic route.

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.

  • Oxidation: Further oxidation of hydroxylated metabolites to form carboxylic acids or other oxidized products.

  • Reduction of the Nitro Group: Under anaerobic conditions, the nitro group can be reduced to form reactive intermediates that are responsible for the antimicrobial activity of these drugs.

The specific metabolites formed from Ternidazole have not been extensively characterized in the available literature. However, based on the metabolism of other 5-nitroimidazoles, a putative metabolic pathway can be proposed.

Visualizing Metabolic Processes

To provide a clearer understanding of the experimental and metabolic processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Pre-incubation Pre-incubation Stock Solution->Pre-incubation HLMs HLMs HLMs->Pre-incubation NADPH System NADPH System Reaction Initiation Reaction Initiation NADPH System->Reaction Initiation Pre-incubation->Reaction Initiation Time Points Time Points Reaction Initiation->Time Points Reaction Termination Reaction Termination Time Points->Reaction Termination Protein Precipitation Protein Precipitation Reaction Termination->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Calculation Data Calculation LC-MS/MS Analysis->Data Calculation

Figure 1: Experimental workflow for the in vitro metabolic stability assay.

Putative_Metabolic_Pathway Ternidazole Ternidazole Metabolite1 Hydroxylated Metabolite Ternidazole->Metabolite1 CYP-mediated Hydroxylation Metabolite3 Reduced Nitro Group Intermediate Ternidazole->Metabolite3 Nitroreductase (Anaerobic) Metabolite2 Oxidized Metabolite Metabolite1->Metabolite2 Oxidation Conjugates Conjugates Metabolite1->Conjugates Conjugation (e.g., Glucuronidation)

Figure 2: Putative metabolic pathway of Ternidazole.

Conclusion

This guide provides a framework for understanding and comparing the metabolic stability of this compound and its potential analogs. While specific experimental data for Ternidazole remains to be fully elucidated in publicly accessible literature, the provided experimental protocols and the comparative context with other 5-nitroimidazoles offer a solid foundation for future research. The visualization of the experimental workflow and a putative metabolic pathway serves to clarify the complex processes involved in determining the metabolic fate of these important antimicrobial agents. Further studies are warranted to generate specific quantitative data for Ternidazole and its analogs to guide the development of new and improved therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Ternidazole Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ternidazole (B86660) hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Immediate Safety and Handling Precautions

Ternidazole hydrochloride is a 5-nitroimidazole antibiotic with antimicrobial, antioxidant, and antiprotozoal activity.[1] While not classified as a dangerous good for transport, it is categorized as a skin and eye irritant and may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemically impermeable gloves.
Skin Protection Fire/flame resistant and impervious clothing.
Respiratory Protection A full-face respirator if exposure limits are exceeded or irritation is experienced.[3]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]

  • After skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[3][4]

  • After eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2][4]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

II. Regulatory Framework for Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States. The primary federal agency is the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, some states may have more stringent regulations.[5] A significant recent development is the EPA's Subpart P rule, which prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[6]

III. Step-by-Step Disposal Procedure for this compound

The recommended method for the disposal of this compound is through a licensed hazardous material disposal company or by incineration in a facility equipped with an afterburner and scrubber.[4][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][4][8]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, expired materials, spill residues, and contaminated lab supplies (e.g., gloves, absorbent paper, pipette tips).[9]

  • Segregate the this compound waste from other laboratory waste streams at the point of generation. Do not mix with non-hazardous waste.

  • Keep solid and liquid waste forms separate.[9]

Step 2: Containerization

  • Use a dedicated, compatible, and clearly labeled hazardous waste container. The original container may be used if it is in good condition.[10][11]

  • The container must have a leak-proof, screw-on cap and be kept closed except when adding waste.[9][11]

  • Ensure the container is stored in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[7]

  • Place the primary waste container in a secondary container to capture any potential spills or leaks.[9]

Step 3: Labeling

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EH&S) department.

Step 4: Arrange for Disposal

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Disposal of Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[11]

  • After triple-rinsing, the container may be disposed of in the regular trash, although recycling or reconditioning is a preferable option.[4] Combustible packaging materials may be incinerated.[4]

IV. Experimental Protocols Cited

This guidance is based on established best practices for hazardous waste management and information from safety data sheets. No experimental protocols are cited.

V. Logical Workflow for this compound Disposal

TernidazoleDisposalWorkflow cluster_prep Preparation & Identification cluster_segregation Segregation & Containerization cluster_disposal Disposal & Documentation cluster_spill Spill/Decontamination start This compound Waste Generated ppe Don appropriate PPE (goggles, gloves, lab coat) start->ppe identify Identify all contaminated materials (product, gloves, glassware, etc.) segregate Segregate from non-hazardous waste identify->segregate spill Spill Occurs identify->spill ppe->identify container Place in a dedicated, compatible, and labeled hazardous waste container segregate->container secondary Place primary container in secondary containment container->secondary store Store in designated hazardous waste accumulation area secondary->store contact Contact EH&S or licensed waste disposal contractor store->contact pickup Arrange for waste pickup contact->pickup end_node Proper Disposal by Incineration or Licensed Facility pickup->end_node spill->segregate NO cleanup Clean spill using appropriate procedures and materials spill->cleanup YES cleanup->segregate

Caption: Decision workflow for the proper disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。